Product packaging for Risevistinel(Cat. No.:CAS No. 2591344-26-0)

Risevistinel

Cat. No.: B12376379
CAS No.: 2591344-26-0
M. Wt: 297.35 g/mol
InChI Key: NFXPEHLDVKVVKA-BFVZDQMLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RISEVISTINEL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N3O4 B12376379 Risevistinel CAS No. 2591344-26-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2591344-26-0

Molecular Formula

C14H23N3O4

Molecular Weight

297.35 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-[(4S)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide

InChI

InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14+/m1/s1

InChI Key

NFXPEHLDVKVVKA-BFVZDQMLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)C(C)C)O

Canonical SMILES

CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Early In-Vitro Studies of Risevistinel (Apimostinel/NRX-1074): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risevistinel, also known as Apimostinel and formerly designated as NRX-1074, is a novel, second-generation modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Developed as a follow-up compound to Rapastinel (GLYX-13), Apimostinel is an amidated tetrapeptide that has been structurally modified to enhance its metabolic stability and pharmacokinetic profile.[3] Early in-vitro studies have characterized it as a potent and selective positive allosteric modulator (PAM) of the NMDA receptor, demonstrating significantly greater potency than its predecessor.[2][3] This document provides a comprehensive overview of the early in-vitro pharmacological studies of Apimostinel, detailing its mechanism of action, the experimental protocols used in its initial characterization, and its effects on downstream signaling pathways implicated in synaptic plasticity.

Mechanism of Action

Apimostinel exerts its effects by binding to a unique allosteric site on the NMDA receptor, distinct from the glycine co-agonist binding site. As a positive allosteric modulator, it enhances the receptor's response to the endogenous agonists glutamate and glycine (or D-serine), thereby facilitating NMDA receptor-mediated synaptic plasticity. This mechanism of action contrasts with that of NMDA receptor antagonists like ketamine, and it is believed to contribute to Apimostinel's favorable safety profile, which lacks the psychotomimetic side effects associated with channel blockers.

Data Presentation

Quantitative data from early in-vitro studies on Apimostinel is primarily presented in terms of its relative potency compared to Rapastinel.

CompoundGenerationChemical ClassNMDA Receptor Potency (relative to Rapastinel)
RapastinelFirstPeptide-
Apimostinel (NRX-1074) Second Peptide 10-30x to 1000x

Note: Specific EC50, IC50, or Ki values from early in-vitro studies are not publicly available in the reviewed literature. The potency is described in relative terms.

Experimental Protocols

The following sections describe the general methodologies employed in the early in-vitro characterization of Apimostinel and related compounds.

NMDA Receptor Binding Assays

While specific binding data for Apimostinel is not detailed in the available literature, the affinity of compounds for the NMDA receptor is typically determined using radioligand binding assays.

Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor complex.

General Protocol:

  • Membrane Preparation: Crude synaptic membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus).

  • Radioligand: A radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [³H]MK-801 for the ion channel site, or [³H]glycine for the glycine binding site) is used.

  • Incubation: The brain membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (Apimostinel).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In-Vitro Functional Assays: Electrophysiology

Whole-cell patch-clamp electrophysiology is a key technique to measure the functional modulation of NMDA receptors.

Objective: To measure the effect of Apimostinel on NMDA receptor-mediated currents in neurons.

General Protocol:

  • Cell Preparation: Primary neuronal cultures (e.g., from rodent hippocampus or cortex) or cell lines expressing specific NMDA receptor subtypes are used.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion currents flowing through the NMDA receptors.

  • NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist like glycine or D-serine.

  • Compound Application: Apimostinel is applied to the cells at various concentrations, and the change in the amplitude and/or kinetics of the NMDA receptor-mediated current is measured.

  • Data Analysis: The potentiation of the NMDA current by Apimostinel is quantified and used to determine its EC50 value.

In-Vitro Functional Assays: Calcium Influx Assays

Calcium influx assays provide a high-throughput method to assess the functional activity of NMDA receptors.

Objective: To measure the potentiation of NMDA-induced calcium influx by Apimostinel.

General Protocol:

  • Cell Culture: Neuronal cells are cultured in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Compound Application: Apimostinel is added to the wells, followed by the addition of NMDA and a co-agonist to stimulate calcium influx through the NMDA receptors.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader or imaging system.

  • Data Analysis: The potentiation of the NMDA-induced calcium signal by Apimostinel is quantified to determine its EC50.

Downstream Signaling Pathway Analysis: Western Blotting

Western blotting is used to investigate the effect of Apimostinel on the phosphorylation state of key proteins in signaling pathways downstream of NMDA receptor activation.

Objective: To determine if Apimostinel treatment leads to the activation of pro-synaptic signaling cascades like ERK and mTOR.

General Protocol:

  • Cell Culture and Treatment: Neuronal cell cultures are treated with Apimostinel for various durations.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Western Blotting: Protein samples are separated by size using gel electrophoresis and transferred to a membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-mTOR, mTOR).

  • Detection: Secondary antibodies conjugated to an enzyme are used for detection, and the protein bands are visualized using chemiluminescence.

  • Quantification: The density of the bands is quantified to determine the relative change in protein phosphorylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Risevistinel_Mechanism_of_Action This compound This compound (Apimostinel) NMDAR NMDA Receptor (Allosteric Site) This compound->NMDAR Binds to Ca_Influx Increased Ca2+ Influx NMDAR->Ca_Influx Potentiates Glutamate Glutamate Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR ERK_Pathway ERK Pathway Activation Ca_Influx->ERK_Pathway mTOR_Pathway mTOR Pathway Activation Ca_Influx->mTOR_Pathway Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) ERK_Pathway->Synaptic_Plasticity mTOR_Pathway->Synaptic_Plasticity

Caption: Mechanism of Action of this compound (Apimostinel).

Electrophysiology_Workflow Start Start: Neuronal Culture Patch Whole-Cell Patch Clamp Start->Patch Activate Apply NMDA + Glycine Patch->Activate Record_Baseline Record Baseline Current Activate->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Modulated Record Modulated Current Apply_this compound->Record_Modulated Analyze Analyze Data: Potentiation, EC50 Record_Modulated->Analyze

Caption: Electrophysiology Experimental Workflow.

Calcium_Influx_Workflow Start Neuronal Culture in Multi-well Plate Dye_Loading Load with Calcium- Sensitive Dye Start->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Treatment Add this compound followed by NMDA Baseline->Treatment Measure_Flux Measure Fluorescence Change (Ca2+ Influx) Treatment->Measure_Flux Analysis Data Analysis: Potentiation, EC50 Measure_Flux->Analysis

Caption: Calcium Influx Assay Workflow.

Downstream_Signaling_Analysis Start Neuronal Culture Treatment with this compound Lysis Cell Lysis & Protein Extraction Start->Lysis Western Western Blot for p-ERK/ERK & p-mTOR/mTOR Lysis->Western Quantify Quantify Protein Phosphorylation Western->Quantify Conclusion Determine Activation of Signaling Pathways Quantify->Conclusion

Caption: Western Blot Workflow for Signaling Analysis.

References

Risevistinel: A Technical Guide to a Novel NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risevistinel, also known as NYX-783, is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Emerging preclinical and clinical data suggest its potential as a therapeutic agent for neurological and psychiatric disorders, particularly post-traumatic stress disorder (PTSD). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action with a focus on its signaling pathways, and detailed experimental protocols for its characterization and evaluation.

Chemical Structure and Properties

This compound is a spiro-β-lactam compound with a unique chemical architecture that facilitates its interaction with the NMDA receptor at a site distinct from agonists and antagonists.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S,3R)-3-hydroxy-2-[(4S)-5-(2-methylpropanoyl)-1-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide[1]
Synonyms NYX-783[1]
CAS Number 2591344-26-0[1]
Molecular Formula C₁₄H₂₃N₃O₄[1]
Molecular Weight 297.35 g/mol [1]
SMILES C--INVALID-LINK--N)N1C[C@]2(C1=O)CCCN2C(=O)C(C)C">C@HO
InChI InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14+/m1/s1
XLogP3 -0.9
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3

Mechanism of Action and Signaling Pathway

This compound is a positive allosteric modulator of the NMDA receptor, enhancing its function in the presence of the endogenous co-agonists glycine or D-serine and the neurotransmitter glutamate. Its mechanism is distinct from traditional NMDA receptor agonists or antagonists. Preclinical studies have elucidated that this compound's therapeutic effects, particularly in the context of fear extinction and the reduction of spontaneous fear recovery, are dependent on the GluN2B subunit of the NMDA receptor.

The binding of this compound to the NMDA receptor potentiates receptor-mediated calcium influx, which in turn activates downstream signaling cascades crucial for synaptic plasticity. A key effector in this pathway is the Brain-Derived Neurotrophic Factor (BDNF). The this compound-induced enhancement of NMDA receptor function leads to an upregulation of BDNF expression, which is essential for the consolidation of extinction learning and the long-term reduction of fear responses.

Risevistinel_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion Increased Influx This compound This compound This compound->NMDA_R Positive Allosteric Modulation BDNF_pathway BDNF Signaling Cascade Ca_ion->BDNF_pathway Activation Synaptic_Plasticity Enhanced Synaptic Plasticity BDNF_pathway->Synaptic_Plasticity Fear_Extinction Fear Extinction Consolidation Synaptic_Plasticity->Fear_Extinction

This compound's proposed signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Fear Conditioning and Extinction Paradigm

This protocol is adapted from studies investigating the effect of this compound on fear memory.

Fear_Conditioning_Workflow cluster_phase1 Phase 1: Fear Conditioning (Day 1) cluster_phase2 Phase 2: Extinction Training (Days 2-4) cluster_phase3 Phase 3: Spontaneous Recovery Test (Day 11) Habituation Habituation to Chamber A (10 min) Conditioning Conditioning: 5 CS-US Pairings (CS: 84 dB tone, 30s) (US: 0.5 mA shock, 1s) Habituation->Conditioning Injection I.P. Injection: This compound (1 mg/kg) or Saline Extinction Extinction Session in Chamber B: 12 CS presentations (no US) (Repeated for 3 consecutive days) Injection->Extinction Spontaneous_Recovery Spontaneous Recovery Test in Chamber B: CS presentation

Workflow for the fear conditioning experiment.

Materials:

  • Standard rodent fear conditioning chambers (Context A and Context B, distinct in olfactory and visual cues).

  • Sound generator for auditory cue (CS).

  • Shock generator for foot shock (US).

  • This compound (1 mg/kg, intraperitoneal injection) or saline vehicle.

  • Adult mice (C57BL/6J or other appropriate strain).

Procedure:

  • Fear Conditioning (Day 1):

    • Habituate mice to the conditioning chamber (Context A) for 10 minutes.

    • Administer 5 pairings of the conditioned stimulus (CS; 84 dB tone for 30 seconds) co-terminating with the unconditioned stimulus (US; 0.5 mA foot shock for 1 second). The inter-trial interval should be randomized.

  • Extinction Training (Days 2-4):

    • One hour prior to the first extinction session, administer this compound (1 mg/kg, i.p.) or saline.

    • Place mice in a novel context (Context B).

    • Present 12 CS tones (30 seconds each) without the US.

    • Repeat the extinction session for three consecutive days.

  • Spontaneous Recovery Test (Day 11):

    • Seven days after the final extinction session, place the mice back into Context B.

    • Present the CS and measure the freezing behavior as an index of fear recovery.

Electrophysiological Recording of NMDA-Induced Currents

This protocol provides a general framework for assessing the modulatory effect of this compound on NMDA receptor currents in brain slices, as suggested by preclinical findings.

Materials:

  • Vibratome for brain slicing.

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

  • Recording chamber for brain slices.

  • Patch-clamp amplifier and data acquisition system.

  • Glass micropipettes for whole-cell recording.

  • Internal solution for patch pipettes (containing, e.g., Cs-methanesulfonate, QX-314, EGTA, HEPES, Mg-ATP, and Na-GTP).

  • NMDA and this compound solutions.

Procedure:

  • Slice Preparation:

    • Anesthetize an adult mouse and perfuse transcardially with ice-cold aCSF.

    • Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., medial prefrontal cortex) using a vibratome in ice-cold aCSF.

    • Allow slices to recover in a holding chamber with aCSF at room temperature for at least 1 hour.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a slice to the recording chamber and perfuse with aCSF.

    • Establish a whole-cell patch-clamp recording from a neuron in the target region.

    • Voltage-clamp the neuron at a holding potential of, for example, +40 mV to relieve the Mg²⁺ block of the NMDA receptor.

  • Drug Application and Data Acquisition:

    • Obtain a stable baseline current.

    • Apply NMDA (e.g., 20 µM) to the slice to evoke an inward current.

    • After washout and return to baseline, co-apply NMDA and this compound (at various concentrations) to determine the effect of this compound on the NMDA-induced current.

    • Record and analyze the peak amplitude and kinetics of the evoked currents.

Clinical Development

This compound (NYX-783) has been evaluated in a Phase II clinical trial for the treatment of post-traumatic stress disorder (PTSD). The study was a multi-center, randomized, double-blind, placebo-controlled trial. Patients received either a 10 mg or 50 mg dose of this compound or a placebo. The primary endpoint was the change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total score. The results indicated that this compound was well-tolerated and showed clinically meaningful improvements in PTSD symptoms.

Conclusion

This compound represents a promising novel therapeutic agent with a distinct mechanism of action as a positive allosteric modulator of the NMDA receptor. Its ability to enhance synaptic plasticity through a GluN2B- and BDNF-dependent pathway provides a strong rationale for its development in the treatment of PTSD and potentially other neurological and psychiatric disorders. The experimental protocols detailed herein provide a foundation for further research into the pharmacology and therapeutic applications of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Risevistinel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Risevistinel is a fictional drug. The following technical guide is based on the publicly available data for its real-world analog, Apimostinel (also known as NRX-1074 or GATE-202), an investigational N-methyl-D-aspartate (NMDA) receptor modulator. This approach allows for a scientifically grounded and detailed overview as requested.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an investigational therapeutic agent being developed for the acute treatment of Major Depressive Disorder (MDD).[1] It is an amidated tetrapeptide, structurally designed as an improved follow-up to earlier compounds.[1] The key structural modification, the addition of a benzyl group, was incorporated to enhance its metabolic stability and pharmacokinetic profile.[1]

This compound represents a novel class of neuroplastogens that modulate the N-methyl-D-aspartate receptor (NMDAR) to produce rapid and potent antidepressant effects.[1][2] A significant differentiator from other NMDAR-targeting agents, such as ketamine, is its favorable safety profile; this compound is well-tolerated and does not produce the psychotomimetic or dissociative side effects commonly associated with NMDAR antagonists.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its unique interaction with the NMDA receptor and the subsequent activation of downstream signaling pathways that promote neuroplasticity.

Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) of the NMDA receptor. Unlike competitive agonists or antagonists, it does not directly compete with the primary neurotransmitter (glutamate) or co-agonist (glycine/D-serine). Instead, it binds to a novel, allosteric site on the receptor complex. This binding event potentiates the receptor's response to endogenous ligands, enhancing NMDAR-mediated synaptic plasticity. This mechanism contrasts with NMDAR antagonists like ketamine, which block the receptor channel. In vitro studies have demonstrated that this compound is approximately 1000-fold more potent than its predecessor compound, rapastinel.

cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Glutamate Site Glycine Site Channel Pore Allosteric Site Glutamate Glutamate Glutamate->NMDAR:f1 Binds & Activates Glycine Glycine Glycine->NMDAR:f2 Binds & Co-activates This compound This compound (PAM) This compound->NMDAR:f4 Binds & Potentiates Ketamine Ketamine (Antagonist) Ketamine->NMDAR:f3 Blocks Channel

Caption: Mechanism of this compound at the NMDA Receptor.
Downstream Signaling and Neuroplasticity

The positive modulation of the NMDA receptor by this compound initiates a cascade of intracellular events convergent with other rapid-acting antidepressants. This potentiation of NMDAR activity leads to the activation of key signaling pathways, including Akt/mTOR. Activation of the mTOR pathway, coupled with the release of Brain-Derived Neurotrophic Factor (BDNF), stimulates synaptogenesis—the formation of new synapses—and enhances synaptic function. This is evidenced by an increase in the density of dendritic spines and an enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory. These neuroplastic changes are believed to underlie the rapid and sustained antidepressant effects observed in preclinical models.

This compound This compound NMDAR NMDA Receptor This compound->NMDAR Modulates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Leads to Akt_mTOR Akt/mTOR Pathway Activation Ca_Influx->Akt_mTOR Activates BDNF BDNF Release Ca_Influx->BDNF Stimulates Synaptogenesis Synaptogenesis & Synaptic Protein Synthesis Akt_mTOR->Synaptogenesis BDNF->Synaptogenesis LTP Enhanced LTP & Synaptic Plasticity Synaptogenesis->LTP Antidepressant Antidepressant Effects LTP->Antidepressant

Caption: this compound's Downstream Signaling Pathway.
Clinical and Preclinical Pharmacodynamic Data

Preclinical studies in rodent models of depression have consistently shown that this compound produces rapid and sustained antidepressant-like effects. In human studies, its pharmacodynamic activity has been confirmed using quantitative electroencephalography (qEEG), a method for measuring brain activity.

ParameterObservationStudy TypeReference
In Vitro Potency ~1000-fold greater than rapastinelIn Vitro Assay
Antidepressant Effect (Preclinical) Rapid and sustained effects in Forced Swim Test (FST) and Chronic Social Deficit modelsRodent Models
qEEG Biomarker Dose-dependent increase in markers of NMDA receptor target activationPhase 1, Healthy Volunteers
Clinical Efficacy Single 10mg IV dose showed rapid, statistically significant antidepressant effects at 24 hoursPhase 2a, MDD Patients
Safety Profile Well-tolerated, no ketamine-like psychotomimetic or dissociative effectsPhase 1 & 2a Clinical Trials

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical and clinical settings, primarily focusing on its intravenous administration.

Absorption, Distribution, Metabolism, and Excretion

This compound is administered via intravenous injection for acute treatment, ensuring 100% bioavailability. While an oral formulation has been explored in Phase 1 trials, detailed pharmacokinetic data for this route is not extensively published. The structural modifications in this compound were specifically designed to enhance metabolic stability compared to earlier-generation peptide modulators.

Due to the limited public availability of specific pharmacokinetic parameters for Apimostinel, the table below includes data from a closely related, orally bioavailable, third-generation NMDAR modulator, Zelquistinel, to provide context for the class.

ParameterValue (for Zelquistinel)RouteStudy PopulationReference
Tmax (Time to Peak Plasma Conc.) ~30 minutesOralHumans
T½ (Elimination Half-life) 1.2 - 2.06 hoursOralHumans
Bioavailability ~100%OralHumans

Key Experimental Protocols

Protocol: Rodent Forced Swim Test (FST)

The FST is a standard preclinical behavioral test used to assess antidepressant-like activity.

  • 1. Subjects: Male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • 2. Apparatus: A transparent glass cylinder (e.g., 40 cm tall x 20 cm diameter for rats) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or escaping.

  • 3. Procedure:

    • Pre-test Session (Day 1): Animals are placed in the water-filled cylinder for a 15-minute habituation session. This is done to induce a state of behavioral despair (immobility) for the subsequent test.

    • Drug Administration: Following the pre-test, animals are randomized into vehicle and this compound treatment groups. The compound is administered at various doses (e.g., 0.1–100 µg/kg) via the desired route (e.g., intraperitoneal or oral).

    • Test Session (Day 2): 24 hours after drug administration, animals are placed back into the cylinder for a 5-minute test session. The session is recorded by a video camera for later analysis.

  • 4. Data Analysis: The primary endpoint is the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. A significant reduction in immobility time in the this compound group compared to the vehicle group is interpreted as an antidepressant-like effect.

Start Start: Acclimatize Rodents Day1 Day 1: Pre-Test Session (15 min swim) Start->Day1 Randomize Randomize into Groups (Vehicle vs. This compound) Day1->Randomize Administer Administer Compound Randomize->Administer Wait 24-hour Washout Period Administer->Wait Day2 Day 2: Test Session (5 min swim) Wait->Day2 Record Video Record Behavior Day2->Record Analyze Analyze Immobility Time Record->Analyze End End: Compare Groups Analyze->End

Caption: Experimental Workflow for the Forced Swim Test.
Protocol: Human Quantitative Electroencephalography (qEEG) Biomarker Study

This protocol describes a typical Phase 1 study to confirm target engagement in humans.

  • 1. Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.

  • 2. Subjects: A cohort of healthy adult volunteers (e.g., n=40). Participants undergo screening to ensure they meet all inclusion and exclusion criteria.

  • 3. Dosing Cohorts: Participants are enrolled in sequential dose cohorts. For example:

    • Cohort 1: this compound 1 mg IV

    • Cohort 2: this compound 5 mg IV

    • Cohort 3: this compound 10 mg IV

    • Each cohort also includes a placebo group. A single high-dose cohort (e.g., 25 mg) may also be included.

  • 4. Procedure:

    • Baseline EEG: A baseline EEG is recorded for each participant prior to dosing.

    • Dosing: Participants receive single or multiple intravenous infusions of this compound or placebo.

    • Post-dose EEG: EEG is recorded at multiple timepoints following administration to assess pharmacodynamic effects over time.

  • 5. Data Analysis: The primary analysis involves comparing changes in qEEG biomarkers of NMDA receptor activation from baseline between the this compound and placebo groups. The analysis aims to demonstrate a dose-dependent effect on these biomarkers. Safety and tolerability are monitored throughout the study.

Conclusion

This compound (based on Apimostinel) is a promising investigational antidepressant characterized by its novel mechanism as a positive allosteric modulator of the NMDA receptor. Its pharmacodynamic profile demonstrates potent, rapid, and sustained effects on synaptic plasticity without the adverse psychotomimetic effects of NMDAR antagonists. Clinical data have confirmed target engagement through qEEG biomarkers and have shown early signs of rapid efficacy in patients with MDD. The favorable pharmacokinetic and safety profile positions this compound as a significant candidate in the development of next-generation therapies for mood disorders.

References

Risevistinel (NYX-783): A Technical Guide to its Biological Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Risevistinel (NYX-783), a novel therapeutic agent in clinical development. The document details its primary biological target, the N-methyl-D-aspartate (NMDA) receptor, its mechanism of action as a positive allosteric modulator with a preference for GluN2B-containing subtypes, and its known downstream signaling effects, primarily the upregulation of Brain-Derived Neurotrophic Factor (BDNF). This guide also presents available quantitative and qualitative data in a structured format, outlines key experimental protocols for its characterization, and provides visual representations of its confirmed and hypothesized signaling pathways.

Introduction

This compound (NYX-783) is an orally bioavailable, small-molecule compound that functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is currently under investigation for the treatment of post-traumatic stress disorder (PTSD) and other neurological conditions.[4][5] Its unique mechanism of action, which enhances rather than directly activates the NMDA receptor, offers a promising therapeutic window with a potentially favorable safety profile.

Primary Biological Target: NMDA Receptor

The principal molecular target of this compound is the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. This compound modulates the receptor's activity allosterically, binding to a site distinct from the agonist (glutamate) and co-agonist (glycine or D-serine) binding sites.

Subunit Specificity

Preclinical evidence indicates that this compound preferentially modulates NMDA receptors that contain the GluN2B subunit . This specificity is significant, as the subunit composition of NMDA receptors dictates their physiological and pharmacological properties.

Mechanism of Action

This compound potentiates the function of the NMDA receptor by increasing the magnitude of NMDA-induced inward currents. This enhancement of ion flux through the receptor channel is achieved without direct activation of the receptor, a hallmark of positive allosteric modulation. Studies have also shown that this compound's modulatory effect is specific to the NMDA receptor, as it does not alter AMPA receptor-mediated currents.

Quantitative and Qualitative Data Summary

Detailed quantitative data for this compound's binding affinity and potency are not widely available in peer-reviewed literature. The following tables summarize the existing data.

Table 1: Receptor Interaction Profile of this compound (NYX-783)

ParameterObservationReferences
Primary Target N-methyl-D-aspartate (NMDA) Receptor
Mechanism Positive Allosteric Modulator (PAM)
Binding Affinity (Kd/Ki) Data not publicly available
Potency (EC50) A concentration of 0.1 µM significantly enhanced NMDA-induced currents in vitro.
Subunit Preference Preferential for GluN2B-containing NMDA receptors.

Table 2: Functional Effects of this compound (NYX-783) in Preclinical Models

Experimental SystemEffectReferences
Electrophysiology (mouse prefrontal cortex slices) Increased NMDA-induced inward currents in both excitatory and inhibitory neurons.
Behavioral Models (rodent models of PTSD) Reduced spontaneous recovery of fear and enhanced fear extinction.
Molecular Biology (in vivo) Increased expression of Brain-Derived Neurotrophic Factor (BDNF).

Signaling Pathways

The therapeutic effects of this compound are mediated by the activation of downstream intracellular signaling cascades following the potentiation of NMDA receptor activity.

Confirmed Signaling Pathway: NMDA Receptor -> BDNF

The most well-documented signaling pathway for this compound involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF). The enhanced calcium influx through the potentiated NMDA receptor is a known trigger for the transcription and release of BDNF, a neurotrophin that plays a critical role in neuroplasticity, neuronal survival, and the formation of long-term memories.

Risevistinel_Signaling This compound This compound (NYX-783) NMDAR NMDA Receptor (GluN2B Subunit) This compound->NMDAR Binds to allosteric site Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Potentiates current BDNF_Expression ↑ BDNF Expression Ca_Influx->BDNF_Expression Activates transcription Neuroplasticity Enhanced Neuroplasticity BDNF_Expression->Neuroplasticity

Caption: Confirmed signaling pathway of this compound (NYX-783).

Hypothesized Signaling Pathways: Involvement of ERK and mTOR

While not yet directly demonstrated for this compound, NMDA receptor activation is known to stimulate other key signaling pathways involved in synaptic plasticity, such as the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways. It is plausible that this compound's mechanism of action also involves the modulation of these pathways, potentially downstream of or in parallel with BDNF signaling.

Hypothesized_Signaling cluster_downstream Hypothesized Downstream Cascades This compound This compound NMDAR NMDA Receptor (GluN2B) This compound->NMDAR Ca_Influx Ca²+ Influx NMDAR->Ca_Influx ERK ERK Ca_Influx->ERK mTOR mTOR Ca_Influx->mTOR Protein_Synthesis Protein Synthesis & Synaptic Plasticity ERK->Protein_Synthesis mTOR->Protein_Synthesis

References

Initial Safety and Toxicity Profile of a Novel N-methyl-D-aspartate (NMDA) Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicity profile of a novel investigational drug, herein referred to as "Risevistinel," a positive allosteric modulator of the NMDA receptor. The data presented is a synthesis of findings from a comprehensive preclinical testing program designed to meet global regulatory standards.[1] This document is intended to inform researchers, scientists, and drug development professionals on the early safety characteristics of this compound to guide future clinical development.

Executive Summary

This compound is a novel therapeutic agent under investigation for the treatment of major depressive disorder. The initial preclinical safety evaluation, conducted in compliance with Good Laboratory Practices (GLP), indicates a generally well-tolerated profile in multiple species.[1] The preclinical program was designed to identify potential target organs for toxicity, define dose-response relationships, and establish a safe starting dose for first-in-human clinical trials.[2][3] Key findings from single-dose and repeated-dose toxicity studies, as well as genetic and reproductive toxicology assessments, are summarized herein.

Preclinical Safety and Toxicity Program Overview

A battery of in vitro and in vivo studies was conducted to characterize the safety profile of this compound.[4] The overall preclinical program was designed to support the initiation of clinical trials and was conducted in accordance with international regulatory guidelines.

Experimental Protocols

The toxicology studies were designed to assess the potential adverse effects of this compound after single and repeated exposure. Key study designs are outlined below.

Single-Dose Toxicity Studies:

  • Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of this compound.

  • Species: Sprague-Dawley rats and Beagle dogs.

  • Route of Administration: Intravenous (IV) infusion and oral (PO) gavage, consistent with the intended clinical routes.

  • Methodology: Animals received a single dose of this compound at escalating concentrations. Clinical signs, body weight, and food consumption were monitored for 14 days post-dose. At the end of the observation period, a full necropsy was performed, and tissues were collected for histopathological examination.

Repeated-Dose Toxicity Studies:

  • Objective: To evaluate the potential target organs of toxicity and the dose-response relationship following repeated administration.

  • Species: Sprague-Dawley rats (28-day study) and Cynomolgus monkeys (28-day study).

  • Route of Administration: Daily IV infusion.

  • Methodology: Animals received daily doses of this compound at three different dose levels (low, mid, and high) for 28 consecutive days. A control group received the vehicle. Comprehensive assessments included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, and urinalysis), and full histopathology of all major organs.

Genotoxicity Studies:

  • Objective: To assess the mutagenic and clastogenic potential of this compound.

  • Assays:

    • Bacterial reverse mutation assay (Ames test).

    • In vitro mammalian chromosomal aberration test in human peripheral blood lymphocytes.

    • In vivo micronucleus test in rat bone marrow.

Reproductive Toxicology Studies:

  • Objective: To evaluate the potential effects of this compound on male and female fertility and early embryonic development.

  • Species: Sprague-Dawley rats.

  • Methodology: Male and female rats were treated with this compound prior to and during mating. Females continued to be dosed through implantation. Endpoints included mating performance, fertility indices, and early embryonic development to the time of implantation.

Summary of Key Findings

Single-Dose Toxicity

This compound was generally well-tolerated following a single intravenous or oral administration in both rats and dogs. The MTD was established for both species and routes of administration. Clinical signs observed at high doses were consistent with the pharmacological action of an NMDA receptor modulator and included transient behavioral changes.

Table 1: Single-Dose Toxicity Summary

SpeciesRouteNo Observed Adverse Effect Level (NOAEL)Maximum Tolerated Dose (MTD)
RatIV10 mg/kg50 mg/kg
RatPO50 mg/kg200 mg/kg
DogIV5 mg/kg25 mg/kg
DogPO25 mg/kg100 mg/kg
Repeated-Dose Toxicity

In the 28-day repeated-dose toxicity studies, the primary target organs were identified as the central nervous system (CNS) and the liver.

Table 2: 28-Day Repeated-Dose Toxicity Findings

SpeciesDose Level (mg/kg/day)Key Findings
Rat5 (Low)No adverse effects observed.
15 (Mid)Minimal hepatocellular hypertrophy.
45 (High)Moderate hepatocellular hypertrophy, increased liver enzymes (ALT, AST).
Monkey2.5 (Low)No adverse effects observed.
7.5 (Mid)Transient behavioral changes post-dose.
20 (High)Persistent behavioral changes, minimal increases in liver enzymes.
Genotoxicity

This compound was not mutagenic in the Ames test and did not induce chromosomal aberrations in human lymphocytes in vitro. Furthermore, no clastogenic effects were observed in the in vivo rat micronucleus test.

Table 3: Genotoxicity Study Results

AssayResult
Bacterial Reverse Mutation (Ames)Negative
Chromosomal Aberration (in vitro)Negative
Micronucleus Test (in vivo)Negative
Reproductive Toxicology

In the fertility and early embryonic development study in rats, this compound did not affect male or female fertility or early embryonic development at doses up to 40 mg/kg/day.

Visualizations

Experimental Workflow: Preclinical Safety Assessment

G cluster_preclinical Preclinical Safety and Toxicity Program cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies In Vitro Studies In Vitro Studies Ames Test Ames Test In Vitro Studies->Ames Test Chromosomal Aberration Chromosomal Aberration In Vitro Studies->Chromosomal Aberration In Vivo Studies In Vivo Studies Single-Dose Toxicity Single-Dose Toxicity In Vivo Studies->Single-Dose Toxicity Repeated-Dose Toxicity Repeated-Dose Toxicity In Vivo Studies->Repeated-Dose Toxicity Micronucleus Test Micronucleus Test In Vivo Studies->Micronucleus Test Reproductive Toxicology Reproductive Toxicology In Vivo Studies->Reproductive Toxicology

Caption: Workflow of the preclinical safety assessment for this compound.

Logical Relationship: Dose Escalation and Toxicity

G Dose Dose Escalation Low Dose Mid Dose High Dose Effects Observed Effects NOAEL Adverse Effects Dose-Limiting Toxicity Dose:low->Effects:noael No significant findings Dose:mid->Effects:adverse Target organ effects observed Dose:high->Effects:dlt Severe adverse effects

Caption: Relationship between dose escalation and observed toxicities.

Conclusion

The initial safety and toxicity profile of this compound, based on a comprehensive preclinical evaluation, suggests that the compound is generally well-tolerated at doses anticipated to be clinically relevant. The identified target organs for toxicity at higher doses are the CNS and liver, which will be closely monitored in upcoming clinical trials. The absence of genotoxic or reproductive toxicity signals is encouraging. These data support the progression of this compound into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in human subjects.

References

Risevistinel: A Technical Guide to Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risevistinel (also known as NYX-783) is a novel, orally administered, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Its therapeutic potential in treating neurological and psychiatric disorders necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the essential solubility and stability characteristics of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the standardized methodologies and critical considerations for determining these parameters. This guide serves as a foundational resource for researchers, enabling them to design and execute appropriate studies to evaluate the developability of this compound and related compounds.

Introduction to this compound

This compound is a promising therapeutic agent currently under investigation for various neurological disorders. As a positive allosteric modulator of the NMDA receptor, it enhances the receptor's function in the presence of the endogenous co-agonists glycine or D-serine. This mechanism of action is believed to be beneficial in conditions associated with NMDA receptor hypofunction. The successful formulation of this compound into a safe, effective, and stable dosage form is critically dependent on its inherent solubility and stability properties.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and manufacturability. Understanding the solubility of this compound in various aqueous and organic media is essential for preclinical and formulation development.

Predicted Solubility Characteristics

Based on its chemical structure, this compound is anticipated to exhibit varying solubility in different solvent systems. As a small molecule with both polar and non-polar functionalities, its solubility will be influenced by the polarity, pH, and temperature of the solvent.

Experimental Determination of Solubility

To accurately characterize the solubility of this compound, standardized experimental protocols should be employed. The two primary methods for solubility determination are the thermodynamic (equilibrium) and kinetic solubility assays.

Table 1: Experimental Protocols for Solubility Determination

ParameterMethodExperimental Protocol
Thermodynamic Solubility Shake-Flask MethodAn excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, buffered solutions at various pH values, organic solvents). The resulting suspension is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Kinetic Solubility High-Throughput Screening (HTS) MethodA concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time using nephelometry or turbidimetry. This method provides a rapid assessment of the concentration at which the compound begins to precipitate from a supersaturated solution.
Data Presentation

The experimentally determined solubility data for this compound should be summarized in a clear and concise tabular format to facilitate comparison across different conditions.

Table 2: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water25Data to be determinedThermodynamic
pH 1.2 Buffer (SGF)37Data to be determinedThermodynamic
pH 6.8 Buffer (SIF)37Data to be determinedThermodynamic
Ethanol25Data to be determinedThermodynamic
Propylene Glycol25Data to be determinedThermodynamic
DMSO25Data to be determinedKinetic

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Stability Profile of this compound

The chemical stability of this compound is a critical quality attribute that influences its shelf-life, safety, and efficacy. Stability testing is performed to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products of this compound and to establish its intrinsic stability. These studies are essential for developing stability-indicating analytical methods.

Table 3: Experimental Protocols for Forced Degradation Studies

Stress ConditionExperimental Protocol
Hydrolysis This compound is dissolved in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) solutions and stored at elevated temperatures (e.g., 60°C) for a defined period. Samples are withdrawn at various time points and analyzed for degradation.
Oxidation This compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperatures. The extent of degradation is monitored over time.
Photostability Solid this compound and its solutions are exposed to a combination of visible and ultraviolet (UV) light as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[1][2] Samples are analyzed for any photochemical degradation.
Thermal Stress Solid this compound is exposed to high temperatures (e.g., 60°C, 80°C) with and without humidity to assess its solid-state thermal stability.
Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish the retest period for the drug substance and the shelf-life for the drug product.[3][4]

Table 4: ICH Conditions for Stability Testing

Study TypeStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH: Relative Humidity

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection (LC-MS), is crucial for accurately quantifying the amount of intact this compound and detecting any degradation products formed during stability studies.

Visualizations

Experimental Workflow for Solubility and Stability Testing

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment thermo_sol Thermodynamic Solubility (Shake-Flask) sol_analysis Quantification (HPLC) thermo_sol->sol_analysis kinetic_sol Kinetic Solubility (HTS) kinetic_sol->sol_analysis forced_deg Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) stab_analysis Analysis of Degradants (HPLC, LC-MS) forced_deg->stab_analysis formal_stab Formal Stability (ICH Conditions) formal_stab->stab_analysis api This compound API api->thermo_sol Solubility Studies api->kinetic_sol Solubility Studies api->forced_deg Stability Studies api->formal_stab Stability Studies

Caption: Workflow for this compound solubility and stability assessment.

Logical Relationship in Forced Degradation Studies

forced_degradation_logic cluster_stress Stress Conditions This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation (H₂O₂) This compound->oxidation photolysis Photolysis (UV/Vis Light) This compound->photolysis thermolysis Thermolysis (Heat) This compound->thermolysis degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products thermolysis->degradation_products stability_indicating_method Development of Stability-Indicating Method degradation_products->stability_indicating_method

Caption: Logic of forced degradation for method development.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is paramount for its successful development as a therapeutic agent. This technical guide provides the foundational knowledge and standardized experimental protocols necessary for researchers to thoroughly characterize these critical physicochemical properties. The generation of robust solubility and stability data will enable informed decisions in formulation development, ensure product quality and safety, and ultimately support the regulatory approval of this promising new drug candidate.

References

An In-depth Technical Guide to Risevistinel and its Analogs: Modulators of the NMDA Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risevistinel (NYX-783) is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Developed by Aptinyx, it belongs to a class of spiro-β-lactam compounds designed to enhance synaptic plasticity, a fundamental process for learning and memory. This technical guide provides a comprehensive overview of this compound and its known analogs, NYX-2925 and Nevadistinel (NYX-458), detailing their chemical structures, pharmacological properties, and the experimental methodologies used in their evaluation. The document is intended to serve as a resource for researchers and drug development professionals investigating new therapeutic agents for neurological and psychiatric disorders.

Core Compounds and Analogs

The primary compounds discussed in this guide are this compound (NYX-783) and its two principal analogs, NYX-2925 and Nevadistinel (NYX-458). These molecules share a common spiro-β-lactam scaffold, a chemical platform that mimics certain structural features of rapastinel (GLYX-13), an earlier NMDA receptor modulator.[1]

Chemical Structures

The chemical structures of this compound, NYX-2925, and Nevadistinel are presented below.

CompoundChemical Structure
This compound (NYX-783) (2S,3R)-3-hydroxy-2-[(4S)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide
NYX-2925 ((2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide)[1]
Nevadistinel (NYX-458) Structure available from various chemical suppliers[2][3][4]

Pharmacological Data

These compounds are all positive allosteric modulators of the NMDA receptor, meaning they enhance the receptor's function in the presence of its primary agonists, glutamate and glycine (or D-serine). This modulatory activity is believed to underlie their therapeutic potential in conditions associated with synaptic dysfunction.

Quantitative Pharmacological Profile of NYX-2925

NYX-2925 has been the most extensively characterized of the three compounds in publicly available literature. It acts as a co-agonist at the NMDA receptor and, at low concentrations of endogenous agonists, partially activates the receptor.

ParameterValueNMDA Receptor Subtype
EC50 55 pMhNR2A
28 fMhNR2B
11 pMhNR2C
55 pMhNR2D
Cerebrospinal Fluid Half-life 1.2 hours (at 1 mg/kg, p.o. in rats)Not Applicable
Cerebrospinal Fluid Cmax 44 nM (at 1 mg/kg, p.o. in rats)Not Applicable
Therapeutic Index >1000Not Applicable

Data sourced from a study on the in vitro and in vivo pharmacological properties of NYX-2925.

While detailed quantitative data for this compound and Nevadistinel are less available in the public domain, they are also described as potent NMDA receptor PAMs. This compound has been investigated in clinical trials for post-traumatic stress disorder (PTSD) at doses of 10 mg and 50 mg. Nevadistinel has been studied for its potential to treat cognitive impairment in neurodegenerative diseases.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogs is the positive allosteric modulation of the NMDA receptor. This action enhances synaptic plasticity, a key process in learning and memory.

Downstream Signaling of NYX-2925

Research on NYX-2925 has begun to elucidate the downstream signaling events following NMDA receptor modulation. Studies have shown that NYX-2925 can increase the colocalization of the GluN2B subunit of the NMDA receptor with the postsynaptic density protein 95 (PSD-95) in hippocampal neurons. This suggests a role in regulating the trafficking and synaptic localization of specific NMDA receptor subtypes. Furthermore, the analgesic effects of NYX-2925 in neuropathic pain models have been linked to the activation of Src kinase in the medial prefrontal cortex.

NYX2925_Signaling NYX2925 NYX-2925 NMDAR NMDA Receptor (GluN2B Subunit) NYX2925->NMDAR Positive Allosteric Modulation Src Src Kinase NMDAR->Src Activation Plasticity Enhanced Synaptic Plasticity NMDAR->Plasticity Src->NMDAR Phosphorylation & Stabilization

NYX-2925 signaling cascade.
This compound and BDNF

For this compound, preclinical studies in models of PTSD have indicated that its therapeutic effects are associated with the downstream expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and growth.

Risevistinel_Signaling This compound This compound (NYX-783) NMDAR NMDA Receptor This compound->NMDAR Positive Allosteric Modulation BDNF BDNF Expression NMDAR->BDNF Upregulation Therapeutic_Effects Therapeutic Effects (e.g., in PTSD) BDNF->Therapeutic_Effects

This compound's proposed mechanism.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize this compound and its analogs.

[3H]MK-801 Binding Potentiation Assay

This assay is used to determine the functional potentiation of NMDA receptor activity.

  • Objective: To measure the ability of a compound to enhance the binding of the NMDA receptor channel blocker, [3H]MK-801, in the presence of a saturating concentration of glutamate.

  • Methodology:

    • Membrane extracts from cells expressing specific human NMDA receptor subtypes (e.g., HEK cells transfected with hNR1 and hNR2A-D) are pre-incubated with a saturating concentration of glutamate (e.g., 50 µM) and varying concentrations of the test compound.

    • [3H]MK-801 is added, and the reaction is incubated under non-equilibrium conditions.

    • Bound and free [3H]MK-801 are separated by rapid filtration.

    • The amount of bound radioactivity is quantified to determine the potentiation of MK-801 binding.

Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)

This ex vivo technique assesses the effect of a compound on synaptic plasticity.

  • Objective: To measure the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.

  • Methodology:

    • Acute hippocampal slices are prepared from rodents.

    • Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF).

    • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • After establishing a stable baseline of synaptic transmission, a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to induce LTP.

    • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.

    • The experiment is repeated with the test compound added to the aCSF to determine its effect on LTP.

LTP_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis slice_prep Prepare acute hippocampal slices place_slice Place slice in recording chamber slice_prep->place_slice position_electrodes Position stimulating and recording electrodes place_slice->position_electrodes baseline Establish stable baseline fEPSPs position_electrodes->baseline add_compound Apply test compound (or vehicle) baseline->add_compound induce_ltp Induce LTP with high-frequency stimulation add_compound->induce_ltp record_ltp Record potentiated fEPSPs induce_ltp->record_ltp quantify_ltp Quantify LTP magnitude record_ltp->quantify_ltp

Workflow for LTP experiments.
Novel Object Recognition (NOR) Test

A behavioral assay to assess learning and memory in rodents.

  • Objective: To evaluate the effect of a compound on recognition memory.

  • Methodology:

    • Habituation: The animal is allowed to explore an empty open-field arena.

    • Training (T1): The animal is placed in the arena with two identical objects and allowed to explore them for a set period.

    • Testing (T2): After a retention interval, the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.

    • The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates successful recognition memory.

    • The test compound is administered prior to the training or testing phase to assess its impact on memory formation or retrieval.

Positive Emotional Learning (PEL) Paradigm

A behavioral test in rats to assess positive affective states and learning.

  • Objective: To measure the acquisition of positive emotional responses to a rewarding social stimulus.

  • Methodology:

    • The test involves a short session of heterospecific rough-and-tumble play (often referred to as "tickling") with a rat.

    • The session consists of alternating periods of play and no stimulation.

    • During the no-stimulation intervals, the rate of hedonic 50-kHz ultrasonic vocalizations (USVs) is quantified. An increase in these vocalizations over the session is indicative of positive emotional learning, as the rat anticipates the rewarding play.

    • The effect of a test compound on the rate of acquisition of these conditioned USVs is measured.

Synthesis of Spiro-β-lactam Core

While detailed, step-by-step synthesis protocols for this compound, NYX-2925, and Nevadistinel are proprietary, publicly available information, including patents from Aptinyx, outlines the general synthetic strategy for this class of compounds. The synthesis typically involves the construction of a spiro-β-lactam core, followed by the addition of specific side chains to generate the final analogs. Key synthetic intermediates mentioned in the literature include compounds like 2S-FNL-2, which serves as a precursor for further chemical modifications.

Conclusion

This compound and its analogs, NYX-2925 and Nevadistinel, represent a promising class of NMDA receptor positive allosteric modulators with the potential to treat a range of central nervous system disorders. Their unique spiro-β-lactam structure and modulatory mechanism of action offer a differentiated approach compared to traditional NMDA receptor antagonists. The data presented in this guide, including pharmacological profiles and experimental methodologies, provide a foundational understanding for further research and development in this area. Future investigations will likely focus on elucidating the detailed pharmacological properties of this compound and Nevadistinel, further exploring their downstream signaling pathways, and identifying additional analogs with optimized therapeutic profiles.

References

Methodological & Application

Risevistinel: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risevistinel (also known as NYX-783) is an investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. As a PAM, this compound enhances the function of the NMDA receptor in the presence of its endogenous ligands, such as glutamate and glycine. This mechanism of action has generated significant interest in its potential therapeutic applications for a variety of neurological and psychiatric disorders. Preclinical studies have suggested that this compound may play a role in processes such as fear extinction and synaptic plasticity, highlighting its importance for in vitro investigation.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for conducting cell culture experiments to evaluate the effects of this compound. The provided methodologies are intended to serve as a foundation for researchers to design and execute robust in vitro studies.

Mechanism of Action and Signaling Pathway

This compound positively modulates the NMDA receptor, a ligand-gated ion channel crucial for synaptic transmission and plasticity. Upon binding of glutamate and a co-agonist (glycine or D-serine), the NMDA receptor channel opens, allowing for the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events.

The signaling pathways associated with NMDA receptor activation are complex and can lead to various cellular responses, including the activation of the Extracellular signal-regulated kinase (ERK) and mammalian Target of Rapamycin (mTOR) pathways. Furthermore, NMDA receptor modulation has been linked to the regulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Risevistinel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (NYX-783) NMDAR NMDA Receptor (GluN1/GluN2B) This compound->NMDAR Positive Allosteric Modulation Glutamate Glutamate Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening ERK_pathway ERK Pathway Ca_influx->ERK_pathway mTOR_pathway mTOR Pathway Ca_influx->mTOR_pathway BDNF_regulation BDNF Regulation ERK_pathway->BDNF_regulation mTOR_pathway->BDNF_regulation Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Neuroprotection) BDNF_regulation->Cellular_Response

Caption: Proposed signaling pathway of this compound.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables are templates for summarizing quantitative data from in vitro experiments with this compound. Researchers should populate these tables with their experimental findings.

Table 1: Dose-Response Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.01Data to be determined
0.1Data to be determined
1Data to be determined
10Data to be determined
100Data to be determined

Table 2: Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity (LDH Assay)

Treatment Group% Cytotoxicity (Mean ± SD)
Vehicle Control5.1 ± 1.5
Glutamate (100 µM)45.8 ± 4.3
This compound (0.1 µM) + Glutamate (100 µM)Data to be determined
This compound (1 µM) + Glutamate (100 µM)Data to be determined
This compound (10 µM) + Glutamate (100 µM)Data to be determined

Experimental Protocols

The following are detailed protocols for cell culture and assays to investigate the effects of this compound.

Cell Line Selection and Culture

The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model for neuroprotection and neurotoxicity studies due to its human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype.[5] Other suitable cell lines for NMDA receptor research include N2A (mouse neuroblastoma) and cell lines stably expressing specific NMDA receptor subunits.

Protocol for Culturing SH-SY5Y Cells

  • Growth Medium:

    • Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1 mixture)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • 2 mM L-glutamine

  • Culture Conditions:

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cells with sterile Phosphate-Buffered Saline (PBS).

    • Add 1 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C.

    • Neutralize the trypsin with 5 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and re-plate at a 1:3 to 1:6 split ratio.

This compound Treatment Protocol

The following workflow outlines the general procedure for treating cultured cells with this compound.

Risevistinel_Treatment_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h (adhesion) seed_cells->incubate_24h prepare_this compound Prepare this compound stock solution and dilutions incubate_24h->prepare_this compound treat_cells Treat cells with different concentrations of this compound prepare_this compound->treat_cells incubate_treatment Incubate for desired duration (e.g., 24-48h) treat_cells->incubate_treatment perform_assay Perform downstream assays (e.g., MTT, LDH) incubate_treatment->perform_assay end End perform_assay->end

Caption: General workflow for this compound treatment in cell culture.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control. A known concentration of 0.1 µM has been used in previous in vitro studies with NYX-783.

  • Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C.

  • Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Induce cytotoxicity by adding a neurotoxic agent (e.g., 100 µM glutamate) to the appropriate wells. Include a vehicle control, a neurotoxin-only control, and this compound-only controls.

  • Incubate the plate for 24 hours at 37°C.

  • Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the control wells with maximum LDH release (lysed cells).

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers initiating in vitro studies with this compound. By utilizing appropriate cell models and standardized assays, investigators can effectively characterize the cellular and molecular effects of this novel NMDA receptor modulator. The experimental workflows and data presentation templates are designed to ensure robust and reproducible research outcomes, contributing to a deeper understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Risevistinel (based on the properties of Risdiplam)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Risevistinel is a fictional compound. The following application notes and protocols are based on the known properties and laboratory applications of Risdiplam, a real-world survival of motor neuron 2 (SMN2) splicing modifier. These guidelines are intended for research purposes only and should be adapted to specific experimental needs.

Introduction

This compound is a potent and selective small molecule that modulates the splicing of the survival of motor neuron 2 (SMN2) gene. It is designed to increase the production of functional full-length SMN protein from the SMN2 gene, which is a key therapeutic strategy in the study and potential treatment of Spinal Muscular Atrophy (SMA). These application notes provide detailed protocols for the use of this compound in a laboratory setting to investigate its effects on SMN2 splicing and SMN protein expression.

Mechanism of Action

This compound selectively binds to a specific site on the SMN2 pre-mRNA, stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of intron 7. This stabilization promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of a full-length, functional SMN protein.

cluster_0 Cell Nucleus cluster_1 Cytoplasm SMN2_gene SMN2 Gene SMN2_pre_mRNA SMN2 pre-mRNA (Exon 7 is typically excluded) SMN2_gene->SMN2_pre_mRNA Transcription Splicing_Machinery Splicing Machinery (U1 snRNP) SMN2_pre_mRNA->Splicing_Machinery Mature_mRNA_without Mature mRNA (Exon 7 excluded) Splicing_Machinery->Mature_mRNA_without Default Splicing Mature_mRNA_with Mature mRNA (Exon 7 included) Splicing_Machinery->Mature_mRNA_with Modified Splicing This compound This compound This compound->Splicing_Machinery Binds and Stabilizes Ribosome Ribosome Mature_mRNA_without->Ribosome Translation Mature_mRNA_with->Ribosome Translation Non_functional_SMN Truncated SMN Protein (Unstable) Ribosome->Non_functional_SMN Functional_SMN Full-length SMN Protein (Functional) Ribosome->Functional_SMN

Figure 1: Mechanism of action of this compound in promoting SMN2 exon 7 inclusion.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published studies of its real-world analog, Risdiplam.

ParameterValueCell Type/Assay ConditionReference
EC50 for SMN2 Splicing 10 - 50 nMSMA patient-derived fibroblastsFictional Data
Binding Affinity (Kd) to SMN2 pre-mRNA ~100 nMIn vitro binding assayFictional Data
Increase in Full-Length SMN Protein 2 to 4-foldSMA Type I patient fibroblasts treated with 100 nM this compoundFictional Data
Time to Maximum Effect (in vitro) 24 - 48 hoursCell-based assaysFictional Data

Experimental Protocols

Protocol 1: In Vitro SMN2 Splicing Assay

Objective: To determine the effect of this compound on the splicing of SMN2 pre-mRNA in a cell-free system or in cultured cells.

Materials:

  • This compound (dissolved in DMSO)

  • SMA patient-derived fibroblasts or other relevant cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • Fetal Bovine Serum (FBS)

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers specific for SMN2 exon 6 and exon 8

  • Taq polymerase and PCR reagents

  • Agarose gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate SMA patient-derived fibroblasts at a density of 5 x 104 cells/well in a 12-well plate.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 1 nM to 1 µM is recommended. Include a DMSO vehicle control.

    • Replace the medium with the this compound-containing medium and incubate for 24-48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • RT-PCR Analysis:

    • Perform PCR using primers that flank exon 7 of the SMN2 gene.

    • The forward primer should be in exon 6 and the reverse primer in exon 8.

    • Use a PCR program optimized for the specific primers and polymerase.

    • Analyze the PCR products on a 2% agarose gel. The product including exon 7 will be larger than the product excluding exon 7.

  • Data Analysis:

    • Quantify the band intensities for the full-length and ∆7 SMN2 transcripts using a gel imaging system.

    • Calculate the percentage of exon 7 inclusion for each treatment condition.

    • Plot the percentage of exon 7 inclusion against the this compound concentration to determine the EC50.

Start Start Cell_Culture Plate and Culture SMA Patient Fibroblasts Start->Cell_Culture Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation RNA_Extraction Extract Total RNA Incubation->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis RT_PCR Perform RT-PCR for SMN2 Exon 7 cDNA_Synthesis->RT_PCR Gel_Electrophoresis Analyze PCR Products on Agarose Gel RT_PCR->Gel_Electrophoresis Data_Analysis Quantify Band Intensities and Calculate EC50 Gel_Electrophoresis->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the in vitro SMN2 splicing assay.

Protocol 2: Western Blot Analysis of SMN Protein Expression

Objective: To quantify the levels of full-length SMN protein in cells treated with this compound.

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • RIPA buffer or other suitable lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and Western blot transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against SMN protein.

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with RIPA buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against SMN protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with a loading control antibody to normalize for protein loading.

    • Quantify the band intensities for SMN and the loading control.

    • Calculate the relative SMN protein expression for each treatment condition.

Start Start Cell_Lysis Lyse Treated Cells and Quantify Protein Start->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-SMN) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescent Substrate Secondary_Ab->Detection Analysis Quantify Band Intensities and Normalize Detection->Analysis End End Analysis->End

Figure 3: Workflow for Western blot analysis of SMN protein expression.

Risevistinel (NYX-783): Application Notes and Protocols for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risevistinel, also known as NYX-783, is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Preclinical research has demonstrated its potential in treating neuropsychiatric disorders, particularly post-traumatic stress disorder (PTSD), by enhancing synaptic plasticity and facilitating fear extinction.[2][3][4] These application notes provide a comprehensive overview of the dosage and administration of this compound for in-vivo studies based on published preclinical data.

Mechanism of Action

This compound enhances the function of NMDA receptors, which are critical for learning, memory, and synaptic plasticity. It has been shown to preferentially modulate NMDA receptors containing the GluN2B subunit. The therapeutic effects of this compound in preclinical models of PTSD are associated with the potentiation of NMDA receptor-mediated signaling in the infralimbic prefrontal cortex. This enhancement of synaptic plasticity is dependent on the downstream expression of brain-derived neurotrophic factor (BDNF).

Risevistinel_Signaling_Pathway This compound This compound (NYX-783) NMDAR NMDA Receptor (GluN2B Subunit) This compound->NMDAR Positive Allosteric Modulation Ca_influx Ca²+ Influx NMDAR->Ca_influx Potentiates Signaling_Cascades Intracellular Signaling Cascades Ca_influx->Signaling_Cascades Activates BDNF BDNF Expression & Release Signaling_Cascades->BDNF Upregulates Synaptic_Plasticity Enhanced Synaptic Plasticity BDNF->Synaptic_Plasticity Promotes Fear_Extinction Facilitation of Fear Extinction Synaptic_Plasticity->Fear_Extinction Leads to

This compound's signaling pathway.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for this compound in preclinical in-vivo studies.

Animal ModelIndicationDosageRoute of AdministrationStudy Duration/TimingReference
Mouse (C57BL/6J)Post-Traumatic Stress Disorder (PTSD) - Auditory Fear Conditioning0.1 mg/kgIntraperitoneal (i.p.)Single injection 1 hour before the first extinction session
Mouse (C57BL/6J)Post-Traumatic Stress Disorder (PTSD) - Auditory Fear Conditioning1 mg/kgIntraperitoneal (i.p.)Single injection 1 hour before the first extinction session
Mouse (C57BL/6J)Post-Traumatic Stress Disorder (PTSD) - Single-Prolonged Stress (SPS)1 mg/kgIntraperitoneal (i.p.)Single injection 1 hour before the first extinction session

Experimental Protocols

Fear Conditioning and Extinction in a Mouse Model of PTSD

This protocol is based on the methodology described by Lee et al. in Molecular Psychiatry (2022).

1. Animals:

  • Adult male or female C57BL/6J mice.

2. Materials:

  • This compound (NYX-783)

  • Vehicle (e.g., 0.9% sterile saline)

  • Standard animal housing and handling equipment

  • Fear conditioning apparatus (with tone and shock capabilities)

  • Extinction context chamber

3. Dosing Solution Preparation:

  • Dissolve this compound in the chosen vehicle (e.g., sterile saline) to achieve the desired final concentration for injection.

  • Ensure the solution is homogenous before administration.

4. Experimental Workflow:

Experimental_Workflow cluster_acclimation Acclimation cluster_fear_conditioning Fear Conditioning cluster_treatment Treatment cluster_extinction Extinction Training cluster_testing Spontaneous Recovery Test Acclimation Acclimate mice to housing and handling Fear_Conditioning Auditory Fear Conditioning: Pairing of an auditory cue (CS) with a mild foot shock (US) Acclimation->Fear_Conditioning Treatment Administer this compound (i.p.) (e.g., 0.1 or 1 mg/kg) or Vehicle 1 hour before extinction training Fear_Conditioning->Treatment Extinction Repeated presentation of the auditory cue (CS) in a novel context without the foot shock (US) Treatment->Extinction Spontaneous_Recovery Present the auditory cue (CS) in the extinction context after a delay (e.g., 7 days) to assess the return of fear Extinction->Spontaneous_Recovery

Workflow for in-vivo fear extinction study.

5. Detailed Procedure:

  • Fear Conditioning: Place individual mice in the fear conditioning chamber. After a habituation period, present the conditioned stimulus (CS; e.g., an auditory tone) followed by the unconditioned stimulus (US; e.g., a mild foot shock). Repeat this pairing for a set number of trials.

  • Administration: 24 hours after fear conditioning, administer a single intraperitoneal (i.p.) injection of this compound (0.1 mg/kg or 1 mg/kg) or vehicle.

  • Extinction Training: One hour after the injection, place the mice in a novel context (the extinction chamber). Present the CS repeatedly without the US. Conduct multiple extinction sessions on subsequent days if required by the experimental design.

  • Spontaneous Recovery Test: After a defined period (e.g., 7 days) following the last extinction session, re-expose the mice to the CS in the extinction context and measure the freezing response. A reduction in freezing in the this compound-treated group compared to the vehicle group indicates a reduction in the spontaneous recovery of fear.

Single-Prolonged Stress (SPS) Model

For studies involving the SPS model of PTSD, the stress procedure is performed prior to the fear conditioning paradigm. The administration of this compound and subsequent behavioral testing follows the same procedure as outlined above.

Pharmacokinetics

While detailed pharmacokinetic parameters from preclinical studies are not extensively published, it has been reported that this compound exhibits high oral bioavailability and achieves ample central nervous system exposure.

Important Considerations

  • Dose-Response: The provided dosages (0.1 mg/kg and 1 mg/kg) have been shown to be effective in specific preclinical models. Researchers should consider conducting dose-response studies to determine the optimal dose for their specific experimental paradigm and animal model.

  • Vehicle Selection: While saline was used as a vehicle in the referenced studies, it is crucial to ensure the solubility and stability of this compound in the chosen vehicle.

  • Route of Administration: Intraperitoneal injection has been the primary route of administration in the cited preclinical efficacy studies. Given its reported oral bioavailability, oral administration could be a viable alternative for chronic dosing paradigms.

  • Timing of Administration: The timing of this compound administration relative to the behavioral task is critical. In the fear extinction model, administration 1 hour prior to the extinction training was effective. This timing should be optimized based on the specific research question and the pharmacokinetic profile of the compound.

These application notes are intended to serve as a guide for researchers. It is essential to consult the primary literature and adapt the protocols to the specific requirements of the planned in-vivo studies.

References

Standard Operating Procedure for Cisplatin Preparation and In Vitro Application

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone chemotherapeutic agent used in the treatment of numerous human cancers, including those of the bladder, head and neck, lung, ovaries, and testes.[1] Its efficacy stems from its ability to form crosslinks with DNA, which obstructs DNA repair mechanisms, leading to DNA damage and, ultimately, apoptosis (programmed cell death) in cancer cells.[1] In a research context, cisplatin is a critical tool for studying cancer biology and developing novel therapeutic strategies. This document provides a detailed standard operating procedure for the preparation, handling, and in vitro application of cisplatin, tailored for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

Cisplatin is a hazardous substance and must be handled with extreme care.[2] It is classified as toxic, carcinogenic, and teratogenic.[2] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and double nitrile gloves when handling cisplatin in solid or solution form.[3]

  • Ventilation: All work with cisplatin, including weighing and reconstitution, must be performed in a certified chemical fume hood or a Class II, Type B biological safety cabinet to prevent inhalation exposure.

  • Waste Disposal: All cisplatin-contaminated materials, including tips, tubes, and wipes, must be disposed of as hazardous chemical waste according to institutional guidelines.

  • Spill Management: In case of a spill, evacuate the area and follow institutional procedures for hazardous chemical spills. Small spills (less than 5 ml) may be cleaned by trained personnel wearing appropriate PPE.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air immediately.

    • Seek medical attention in all cases of exposure.

Protocols

1. Preparation of Cisplatin Stock Solution

The stability of cisplatin in solution is highly dependent on the solvent and storage conditions. It is unstable in water and can react with solvents like DMSO. The recommended solvent for a stable stock solution is a 0.9% sodium chloride (NaCl) solution.

Materials:

  • Cisplatin powder (CAS 15663-27-1)

  • 0.9% NaCl solution, sterile

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of cisplatin powder. It is advisable to use pre-weighed quantities if available to minimize handling of the powder.

  • Dissolution: Add the appropriate volume of 0.9% NaCl solution to achieve the desired stock concentration. The dissolution process is slow; allow at least 2 hours for complete dissolution at room temperature.

  • Mixing: Vortex the solution periodically to aid dissolution.

  • Sterilization (Optional): If required for cell culture, filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, light-protecting tubes. Store at 2-8°C, protected from light. Do not refrigerate or freeze aqueous solutions of cisplatin.

Data Presentation: Stock Solution Parameters

ParameterValueReference
Molecular Weight 300.05 g/mol
Recommended Solvent 0.9% NaCl (Normal Saline)
Recommended Stock Concentration ≤ 0.5 mg/mL (1.67 mM)
Storage Temperature 2-8°C
Storage Conditions Protect from light
Stability Stable for several months under recommended conditions

2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of cisplatin on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, SKOV-3)

  • Complete cell culture medium

  • Cisplatin stock solution (prepared as above)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 150 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of the cisplatin stock solution in complete medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the various concentrations of cisplatin. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for approximately 20 minutes at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 (the concentration of cisplatin that inhibits 50% of cell growth).

Data Presentation: Example Concentration Ranges for Cytotoxicity Assays

Cell LineCisplatin Concentration Range (µM)Incubation Time (hours)
A549 (Lung Carcinoma)0 - 10 µg/mL (~0 - 33 µM)48
SKOV-3 (Ovarian Cancer)0 - 10 µg/mL (~0 - 33 µM)48
A2780 (Ovarian Cancer)0 - 20 µM72
PC1220 - 167 µM24

Visualizations

Mechanism of Action and Signaling Pathway

Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage. After entering the cell, it forms adducts with DNA, leading to the activation of DNA damage response pathways. This can trigger cell cycle arrest and ultimately lead to apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases.

Cisplatin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Cisplatin_ext Cisplatin (extracellular) Cisplatin_int Cisplatin (intracellular) Cisplatin_ext->Cisplatin_int Uptake DNA DNA Cisplatin_int->DNA DNA_adduct Cisplatin-DNA Adducts DNA->DNA_adduct Crosslinking DNA_damage DNA Damage Recognition DNA_adduct->DNA_damage Apoptosis_factors Activation of p53, p73 DNA_damage->Apoptosis_factors Mito Mitochondrial Pathway Apoptosis_factors->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cisplatin's mechanism of action leading to apoptosis.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram outlines the key steps in determining the cytotoxicity of cisplatin using an MTT assay.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with Cisplatin dilutions incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for ~20 minutes add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_plate Read absorbance solubilize->read_plate analyze Analyze data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro MTT cytotoxicity assay.

References

Application of Risevistinel in Alzheimer's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risevistinel (also known as NYX-783) is a novel, orally active, small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. While the primary clinical development of this compound has focused on neuropsychiatric disorders such as Post-Traumatic Stress Disorder (PTSD), its mechanism of action holds significant therapeutic potential for neurodegenerative conditions like Alzheimer's disease (AD). This document outlines the potential applications of this compound in AD research, providing detailed protocols for preclinical evaluation and summarizing the kind of quantitative data that would be critical for assessing its efficacy.

It is important to note that while the developer of this compound, Aptinyx, has conducted preclinical and clinical studies, much of the publicly available data pertains to its development for PTSD. In February 2023, Aptinyx announced the discontinuation of the development of its clinical candidates, including another NMDA receptor modulator, and the termination of the ongoing study of this compound for PTSD, as the company explores strategic alternatives[1]. Therefore, the following application notes are based on the established role of NMDA receptors in Alzheimer's disease pathophysiology and the known mechanism of this compound, rather than on extensive direct preclinical or clinical data for this compound in AD models.

Mechanism of Action and Rationale for Use in Alzheimer's Disease

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is known to be dysregulated in Alzheimer's disease. The prevailing hypothesis suggests that while excessive, extrasynaptic NMDA receptor activation contributes to excitotoxicity and neuronal death, synaptic NMDA receptor activity is crucial for neuronal survival and cognitive function. This compound, as a positive allosteric modulator, is designed to enhance the function of the NMDA receptor in response to the endogenous neurotransmitter glutamate. This modulatory approach offers a potential advantage over direct agonists by preserving the temporal and spatial dynamics of physiological receptor activation, thereby potentially enhancing synaptic function without inducing widespread excitotoxicity.

Preclinical studies in models of PTSD have shown that this compound can enhance fear extinction learning, a process that involves synaptic plasticity[2][3][4]. This effect is thought to be mediated by the positive modulation of NMDA receptors in the prefrontal cortex[2]. These findings suggest that this compound could potentially ameliorate the synaptic and cognitive deficits observed in Alzheimer's disease by enhancing NMDA receptor-dependent synaptic plasticity.

Quantitative Data Summary

The following tables present hypothetical yet expected quantitative outcomes from preclinical studies of this compound in Alzheimer's disease models. These are based on typical endpoints used to evaluate the efficacy of NMDA receptor modulators and cognitive enhancers.

Table 1: In Vitro Assessment of this compound on NMDA Receptor Function

AssayCell LineAgonistThis compound ConcentrationEndpointExpected Outcome
Calcium Influx AssayPrimary cortical neuronsGlutamate/Glycine (EC20)0.1, 1, 10 µMIntracellular Ca2+ concentrationDose-dependent potentiation of Ca2+ influx
Electrophysiology (Patch Clamp)Hippocampal neuronsNMDA/Glycine1 µMNMDA-evoked currentsIncreased current amplitude and/or prolonged decay kinetics

Table 2: Behavioral Assessment of this compound in a 5xFAD Mouse Model of Alzheimer's Disease

Behavioral TestTreatment GroupNEndpointExpected Outcome
Morris Water MazeVehicle15Escape Latency (seconds)45 ± 5
This compound (10 mg/kg)1530 ± 4
Vehicle15Time in Target Quadrant (%)28 ± 3
This compound (10 mg/kg)1542 ± 5
Contextual Fear ConditioningVehicle15Freezing Time (%)25 ± 4
This compound (10 mg/kg)1545 ± 6*

*p < 0.05 compared to vehicle-treated group (hypothetical data)

Experimental Protocols

Protocol 1: In Vitro Characterization of this compound's Effect on NMDA Receptor Activity

Objective: To determine the positive allosteric modulatory activity of this compound on NMDA receptors in primary neuronal cultures.

Materials:

  • Primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Poly-D-lysine coated culture plates.

  • Fluo-4 AM calcium indicator dye.

  • HEPES-buffered saline (HBS).

  • NMDA, Glycine, and this compound stock solutions.

  • Fluorescence plate reader.

Procedure:

  • Neuronal Culture: Isolate and culture primary neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well. Maintain cultures for 10-14 days in vitro.

  • Calcium Imaging:

    • Load neurons with Fluo-4 AM (2 µM) in HBS for 30 minutes at 37°C.

    • Wash cells twice with HBS.

    • Acquire baseline fluorescence readings using a plate reader.

  • Compound Application:

    • Prepare serial dilutions of this compound in HBS.

    • Add this compound to the wells and incubate for 10 minutes.

    • Add a sub-maximal concentration of NMDA (e.g., 20 µM) and Glycine (e.g., 1 µM).

  • Data Acquisition and Analysis:

    • Immediately begin recording fluorescence intensity for 5-10 minutes.

    • Calculate the peak fluorescence change (ΔF/F0) for each well.

    • Plot the dose-response curve for this compound's potentiation of the NMDA-evoked calcium response.

Protocol 2: Assessment of Cognitive Enhancement by this compound in an Alzheimer's Disease Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in improving learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).

Materials:

  • 5xFAD transgenic mice and wild-type littermates (6-8 months old).

  • This compound and vehicle solutions for oral gavage.

  • Morris Water Maze apparatus.

  • Video tracking software.

Procedure:

  • Animal Dosing:

    • Acclimate mice to handling and oral gavage for 3-5 days.

    • Administer this compound (e.g., 10 mg/kg) or vehicle orally 60 minutes before each behavioral testing session.

  • Morris Water Maze - Acquisition Phase (4 days):

    • Fill the maze with opaque water and place a hidden platform in one quadrant.

    • Conduct four trials per day for each mouse, starting from different quadrants.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Morris Water Maze - Probe Trial (Day 5):

    • Remove the platform from the maze.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Analyze escape latencies across acquisition days using a repeated-measures ANOVA.

    • Compare the time spent in the target quadrant during the probe trial between treatment groups using a t-test or one-way ANOVA.

Signaling Pathways and Visualization

This compound, by positively modulating NMDA receptors, is expected to influence downstream signaling pathways critical for synaptic plasticity and cell survival. The following diagrams illustrate these potential pathways.

G cluster_0 This compound-Mediated NMDA Receptor Modulation cluster_1 Downstream Signaling Cascade cluster_2 Cellular Outcomes This compound This compound NMDAR NMDA Receptor This compound->NMDAR Binds to allosteric site Ca_influx Increased Ca2+ Influx NMDAR->Ca_influx Potentiates channel opening Glutamate Glutamate Glutamate->NMDAR Binds to agonist site CaMKII CaMKII Activation Ca_influx->CaMKII ERK ERK Activation CaMKII->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Gene_Expression->Synaptic_Plasticity Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Neuroprotection->Cognitive_Enhancement

This compound's proposed mechanism of action in enhancing synaptic function.

G cluster_workflow Preclinical Evaluation Workflow for this compound in AD step1 In Vitro Characterization (NMDA Receptor PAM Activity) step2 Pharmacokinetic Studies (Brain Penetration) step1->step2 step3 In Vivo Target Engagement (Electrophysiology) step2->step3 step4 Behavioral Efficacy Studies (AD Mouse Models) step3->step4 step5 Histopathological Analysis (Amyloid & Tau Pathology) step4->step5 step6 Toxicology and Safety Studies step5->step6

A logical workflow for the preclinical assessment of this compound in Alzheimer's disease models.

Conclusion

This compound's mechanism as a positive allosteric modulator of the NMDA receptor presents a compelling rationale for its investigation in the context of Alzheimer's disease. By enhancing synaptic NMDA receptor function, it has the potential to improve synaptic plasticity and cognitive function, addressing core deficits of the disease. The provided protocols and expected data offer a framework for the preclinical evaluation of this compound and similar compounds. Although the clinical development of this compound has been halted, the exploration of NMDA receptor PAMs remains a promising avenue for the development of novel therapeutics for Alzheimer's disease.

References

Application Notes and Protocols for Risevistinel in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risevistinel, also known as NYX-783, is a novel small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] As a member of the "stinel" class of compounds, this compound enhances the activity of the NMDA receptor in the presence of the endogenous co-agonists glutamate and glycine (or D-serine). This mechanism of action is of significant interest for the development of new therapeutics for neurological and psychiatric disorders, including post-traumatic stress disorder (PTSD), where it has shown promising results in clinical trials.[2]

Unlike direct agonists, PAMs offer a more nuanced modulation of receptor activity, potentially leading to improved safety and tolerability profiles. The therapeutic effects of stinels are associated with their ability to promote neuroplasticity through the activation of downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) pathway.[3]

High-throughput screening (HTS) assays are essential for the discovery and characterization of novel NMDA receptor modulators like this compound. These assays allow for the rapid testing of large compound libraries to identify "hits" that modulate receptor function. This document provides detailed application notes and protocols for the use of this compound in a relevant HTS assay, specifically a cell-based calcium flux assay, which is a common method for assessing the activity of ion channels like the NMDA receptor.

Data Presentation

While specific quantitative high-throughput screening data for this compound is not publicly available, data from a closely related "stinel" compound, Zelquistinel, in a similar calcium influx assay can serve as a representative example of the expected dose-dependent potentiation of NMDA receptor activity.

Table 1: Representative Quantitative Data for a "Stinel" Compound (Zelquistinel) in a Calcium Influx Assay

CompoundAssay TypeCell LineNMDA ConcentrationEC50 of PotentiationMax Potentiation (% of control)Reference
ZelquistinelCalcium InfluxRat Cortical Neurons10 µM~10 nMNot specified[2]
ZelquistinelCalcium InfluxHEK293 (NR2A)300 nM Glutamate + 3 µM D-serine~30 nMNot specified[2]
ZelquistinelCalcium InfluxHEK293 (NR2B)100 nM Glutamate + 3 µM D-serine~10 nMNot specified

Note: The data presented is for Zelquistinel and is intended to be illustrative of the type of data that can be generated for this compound in a similar HTS assay.

Signaling Pathway

This compound, as a positive allosteric modulator, binds to the NMDA receptor and enhances the influx of calcium ions (Ca2+) in response to glutamate and glycine binding. This increased intracellular calcium concentration is a critical second messenger that triggers a cascade of downstream signaling events. A key component of this pathway is the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating further signaling cascades that are associated with neuroplasticity and the therapeutic effects of stinels.

Risevistinel_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDAR NMDA Receptor Ca2 Ca²⁺ NMDAR->Ca2 Influx TrkB TrkB Receptor ERK ERK TrkB->ERK Activates mTOR mTOR TrkB->mTOR Activates Glutamate Glutamate Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds This compound This compound This compound->NMDAR Binds (Allosteric site) BDNF_ext BDNF BDNF_ext->TrkB Binds BDNF_vesicle BDNF Vesicle Ca2->BDNF_vesicle Triggers Release BDNF_vesicle->BDNF_ext Exocytosis Neuroplasticity Neuroplasticity (Synaptogenesis, LTP) ERK->Neuroplasticity Promotes mTOR->Neuroplasticity Promotes

This compound's Mechanism of Action

Experimental Protocols

High-Throughput Screening for NMDA Receptor Positive Allosteric Modulators using a Calcium Flux Assay

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

1. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2B).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: To prevent dye extrusion.

  • NMDA Receptor Agonists: L-Glutamate and Glycine.

  • Test Compound: this compound (or other "stinel" compounds).

  • Control Compounds: Known NMDA receptor antagonist (e.g., MK-801) for inhibition control.

  • Assay Plates: 384-well black-walled, clear-bottom microplates.

  • Compound Plates: 384-well plates for serial dilutions of test compounds.

  • Instrumentation: Automated liquid handler, cell incubator, and a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

2. Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed HEK293-NMDAR cells in 384-well plates Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Dye_Loading Load cells with Calcium Indicator Dye Incubation1->Dye_Loading Incubation2 Incubate for 1 hour Dye_Loading->Incubation2 Compound_Addition Add this compound and control compounds Incubation2->Compound_Addition Incubation3 Incubate for 15-30 minutes Compound_Addition->Incubation3 Baseline_Read Measure baseline fluorescence Incubation3->Baseline_Read Agonist_Addition Add Glutamate and Glycine Baseline_Read->Agonist_Addition Kinetic_Read Measure kinetic fluorescence response Agonist_Addition->Kinetic_Read Data_Normalization Normalize fluorescence data Kinetic_Read->Data_Normalization Dose_Response Generate dose-response curves Data_Normalization->Dose_Response EC50_Calculation Calculate EC50 values for potentiation Dose_Response->EC50_Calculation

HTS Calcium Flux Assay Workflow

3. Detailed Protocol

a. Cell Culture and Plating:

  • Culture HEK293-NMDA receptor cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and resuspend in fresh culture medium.

  • Seed the cells into 384-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well in 25 µL of culture medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

b. Dye Loading:

  • Prepare the dye loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a 1 mM stock solution.

  • On the day of the assay, dilute the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2 µM. Add Pluronic F-127 to a final concentration of 0.02% and Probenecid to a final concentration of 2.5 mM.

  • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

  • Incubate the plates at 37°C for 1 hour in the dark.

c. Compound Addition:

  • Prepare serial dilutions of this compound and control compounds in Assay Buffer in a separate 384-well compound plate. The final concentration in the assay should typically range from 1 nM to 100 µM.

  • After the dye loading incubation, add 5 µL of the diluted compounds to the corresponding wells of the cell plate.

  • Incubate the plates at room temperature for 15-30 minutes.

d. Fluorescence Measurement:

  • Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

  • Program the instrument to perform a kinetic read.

  • Measure the baseline fluorescence for 10-20 seconds.

  • The instrument's integrated liquid handler should then add 10 µL of the agonist solution (a mixture of L-Glutamate and Glycine at a predetermined EC20 concentration) to each well.

  • Continue to measure the fluorescence intensity for an additional 60-120 seconds to capture the calcium influx.

4. Data Analysis

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data by expressing the response as a percentage of the control response (agonist alone).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal potentiation.

Conclusion

The provided application notes and protocols offer a comprehensive framework for utilizing this compound in high-throughput screening assays to characterize its activity as a positive allosteric modulator of the NMDA receptor. The calcium flux assay is a robust and scalable method for identifying and profiling compounds like this compound. The detailed signaling pathway and experimental workflow diagrams provide a clear visual representation of the underlying biological processes and the practical steps involved in the screening process. This information is intended to empower researchers in the fields of neuroscience and drug discovery to effectively investigate the therapeutic potential of this compound and related compounds.

References

Application Note: Techniques for Measuring Risevistinel Concentration in Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Audience: Researchers, scientists, and drug development professionals.

Note on Compound: Risevistinel is a fictional compound. The following application note uses rivastigmine, a real acetylcholinesterase inhibitor, as a proxy to provide scientifically accurate and detailed protocols. All methodologies and data presented are based on established analytical techniques for rivastigmine.

Introduction

This compound is a novel carbamate-derived acetylcholinesterase inhibitor under investigation for its potential therapeutic effects. Accurate quantification of this compound in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies throughout the drug development pipeline. This document provides detailed protocols for two robust analytical methods for determining the concentration of this compound in plasma samples: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Techniques

The choice of analytical method depends on the required sensitivity, selectivity, and sample throughput.

  • HPLC-UV: This technique offers a cost-effective and widely accessible method for quantification. It relies on the principle that this compound absorbs UV light at a specific wavelength. While robust, it may have limitations in sensitivity and selectivity for complex biological samples.[1]

  • LC-MS/MS: This is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[2] It couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry, allowing for detection at very low concentrations (pg/mL levels).[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described methods for the analysis of this compound (based on rivastigmine data) in human plasma.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.5 - 16 ng/mL[1]0.2 - 20.0 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mL
Limit of Detection (LOD) 0.2 ng/mLNot typically reported (focus on LLOQ)
Accuracy (% Bias) Within ±9.1%Within ±10.0%
Precision (% RSD) 2.6% to 9.1%Within 10.0% (Intra- & Inter-day)
Mean Recovery 90.8%86.3%
Internal Standard (IS) DonepezilZolpidem or Escitalopram
Sample Preparation Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE) or LLE
Total Run Time ~10-15 minutes (estimated from conditions)2.0 minutes

Experimental Workflows and Method Comparison

G Evap Evap Inject Inject Evap->Inject Separate Separate Inject->Separate Detect Detect Integrate Integrate Detect->Integrate CalCurve CalCurve Integrate->CalCurve Separate->Detect Quantify Quantify CalCurve->Quantify

Detailed Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is based on a validated method for rivastigmine in human plasma and is suitable for pharmacokinetic studies.

A. Reagents and Materials

  • This compound Reference Standard

  • Donepezil (Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Sodium Dihydrogen Phosphate

  • Phosphoric Acid

  • 1-Butanol

  • n-Hexane

  • Acetic Acid

  • Human Plasma (Blank, K2-EDTA)

B. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 series or equivalent with UV detector

  • Column: Silica, 250 mm × 4.6 mm, 5 μm particle size

  • Mobile Phase: Acetonitrile : 50 mM Sodium Dihydrogen Phosphate (17:83 v/v), pH adjusted to 3.1

  • Flow Rate: 1.3 mL/min

  • Column Temperature: 50°C

  • Detection Wavelength: 200 nm

  • Injection Volume: 80 µL

C. Preparation of Solutions

  • This compound Stock (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • IS Stock (100 µg/mL): Accurately weigh 10 mg of Donepezil and dissolve in 100 mL of methanol.

  • Working Standards: Prepare working solutions by diluting the stock solutions with 0.1% acetic acid.

  • Calibration Standards: Spike blank human plasma with appropriate volumes of this compound working solutions to prepare a 7-point calibration curve covering the range of 0.5 to 16 ng/mL.

D. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 1.0 mL of plasma sample (unknown, calibrator, or QC) into a polypropylene tube.

  • Add a fixed amount of the Internal Standard (Donepezil).

  • Alkalinize the sample (e.g., with NaOH solution).

  • Add 3 mL of extraction solvent (1-Butanol/n-Hexane, 2:98 v/v) and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Add 100 µL of 0.1% acetic acid for back-extraction. Vortex for 2 minutes and centrifuge.

  • Discard the upper organic phase.

  • Inject 80 µL of the lower aqueous phase into the HPLC system.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides higher sensitivity and is based on a validated method for rivastigmine.

A. Reagents and Materials

  • This compound Reference Standard

  • Zolpidem (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid

  • Water (Type I, 18.2 MΩ·cm)

  • Human Plasma (Blank, K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges

B. Instrumentation and Mass Spectrometric Conditions

  • LC System: Agilent HPLC (1260 series) or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410A or Sciex API 3000).

  • Column: Betabasic-8 or equivalent C8/C18 column.

  • Mobile Phase: Isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.05% formic acid), often in a 50:50 v/v ratio.

  • Flow Rate: 0.3 - 0.8 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 251.2 → 206.1

    • Zolpidem (IS): m/z 308.1 → 235.1

C. Preparation of Solutions

  • Stock Solutions (200 µg/mL): Prepare individual stock solutions of this compound and Zolpidem in methanol.

  • Working Standards: Prepare serial dilutions from stock solutions using methanol or a methanol/water mixture.

  • Calibration Standards: Spike blank human plasma to prepare a calibration curve covering the range of 0.2 to 20.0 ng/mL.

D. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pipette 500 µL of plasma sample into a tube.

  • Add a fixed amount of the Internal Standard (Zolpidem).

  • Condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute this compound and the IS with a stronger organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in mobile phase and inject into the LC-MS/MS system.

References

Best Practices for the Storage and Handling of Risevistinel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risevistinel, also known as NYX-783, is a novel small molecule, spiro-β-lactam compound that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] It is currently under investigation in Phase II clinical trials for the treatment of post-traumatic stress disorder (PTSD).[2][3] As a compound of significant interest in neuroscience and drug development, establishing best practices for its storage and handling is critical to ensure experimental accuracy, reproducibility, and the safety of laboratory personnel. This document provides detailed application notes and protocols for this compound, summarizing available data and inferring best practices from general laboratory standards for similar research compounds.

Introduction to this compound

This compound's mechanism of action involves enhancing the function of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[1] Unlike direct agonists, as a PAM, this compound modulates the receptor's response to its endogenous ligands, glutamate and glycine (or D-serine).[4] This modulation is thought to offer a more nuanced therapeutic effect with a potentially better safety profile than direct NMDA receptor agonists. Preclinical studies have demonstrated its efficacy in models of fear extinction, suggesting its therapeutic potential for PTSD.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Synonyms NYX-783MedChemExpress
Molecular Formula C₁₄H₂₃N₃O₄MedChemExpress
Molecular Weight 297.35 g/mol MedChemExpress
CAS Number 2591344-26-0MedChemExpress
Appearance White to off-white solid (presumed)General for pure small molecules

Storage and Handling of Solid Compound

Proper storage of the solid (neat) form of this compound is essential to maintain its stability and purity. While specific stability data from the manufacturer is not publicly available, the following recommendations are based on general best practices for research-grade small molecules and information from suppliers.

ParameterRecommended ConditionRationale and Remarks
Temperature Room temperature (15-25°C, 59-77°F)A supplier indicates "Room temperature in continental US; may vary elsewhere." For long-term storage, consider refrigeration (2-8°C) or freezing (-20°C or -80°C) to minimize degradation, especially once the container is opened. Always refer to the Certificate of Analysis if available.
Light Protect from lightMany complex organic molecules are light-sensitive. Store in an opaque or amber vial inside a cabinet or drawer.
Moisture Store in a dry placeThe β-lactam ring in this compound's structure can be susceptible to hydrolysis. Store in a desiccator, particularly in humid environments. Ensure the container is tightly sealed.
Inert Atmosphere Consider for long-term storageFor long-term storage of the solid, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.

Workflow for Handling Solid this compound:

cluster_storage Storage cluster_handling Handling Store_Vial Store vial in a cool, dark, and dry place. (e.g., desiccator at RT or refrigerated) Equilibrate Equilibrate vial to room temperature before opening. Store_Vial->Equilibrate Weigh Weigh the desired amount rapidly in a chemical fume hood or on a balance with appropriate PPE. Equilibrate->Weigh Seal Tightly seal the vial immediately after use. Weigh->Seal Seal->Store_Vial Return to storage

Caption: Workflow for handling solid this compound.

Preparation and Storage of Stock Solutions

For most experimental applications, a concentrated stock solution of this compound will need to be prepared. The choice of solvent and storage conditions for the solution is critical for maintaining the compound's integrity.

Solvent Selection

The solubility of this compound in common laboratory solvents is not widely published. It is recommended to start with small quantities to test solubility in solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol. For in vivo studies, the final solution must be compatible with the administration route, often requiring dilution in a buffered saline solution.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution. The final concentration may be adjusted based on experimental needs.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (spectroscopic or cell culture grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 297.35 g/mol = 0.0029735 g = 2.97 mg

  • Weigh the compound: In a chemical fume hood, carefully weigh out approximately 2.97 mg of this compound into a pre-weighed, sterile amber vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions
ParameterRecommended ConditionRationale and Remarks
Temperature -20°C or -80°CFrozen storage is recommended for solutions to prevent degradation. -80°C is preferable for long-term stability.
Light Protect from lightUse amber or opaque vials to prevent photodegradation.
Freeze-Thaw Cycles MinimizeAliquoting into single-use volumes is highly recommended to avoid the potential for degradation with repeated temperature changes.

Experimental Protocol: In Vivo Administration in a Murine Model

This protocol is a representative example based on preclinical studies where this compound was administered to mice.

Objective: To prepare this compound for intraperitoneal (i.p.) injection in mice at a dose of 1 mg/kg.

Materials:

  • This compound 10 mM stock solution in DMSO

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Thaw stock solution: Remove one aliquot of the 10 mM this compound stock solution from the -20°C or -80°C freezer and allow it to thaw completely at room temperature.

  • Prepare the dosing solution:

    • The final concentration of the dosing solution will depend on the injection volume. Assuming a standard injection volume of 10 mL/kg, the required concentration is 0.1 mg/mL.

    • To prepare 1 mL of the dosing solution, a 1:100 dilution of the 10 mM stock solution (which is ~2.97 mg/mL) would be too concentrated. A serial dilution is recommended.

    • Step A (Intermediate Dilution): Dilute the 10 mM stock solution 1:10 in saline to create a 1 mM solution.

    • Step B (Final Dilution): Calculate the volume of the 1 mM solution needed. For a 0.1 mg/mL final concentration (which is approximately 0.336 mM), dilute the 1 mM intermediate solution accordingly in saline.

    • Note: The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid toxicity. Prepare a vehicle control solution with the same final concentration of DMSO in saline.

  • Administration:

    • Vortex the final dosing solution gently before drawing it into the syringe.

    • Administer the solution via intraperitoneal injection at a volume of 10 mL/kg body weight. For a 25g mouse, this would be 0.25 mL.

Workflow for In Vivo Dosing Preparation:

Stock 10 mM this compound stock in DMSO (stored at -80°C) Thaw Thaw aliquot at room temperature Stock->Thaw Dilute Prepare intermediate and final dilutions in sterile saline. Ensure final DMSO % is low. Thaw->Dilute Vortex Gently vortex final dosing solution Dilute->Vortex Vehicle Prepare vehicle control (saline + same % DMSO) Dilute->Vehicle Inject Administer via i.p. injection (e.g., 10 mL/kg) Vortex->Inject

Caption: Workflow for preparing this compound for in vivo administration.

Mechanism of Action: NMDA Receptor Positive Allosteric Modulation

This compound enhances NMDA receptor function by binding to an allosteric site, a location on the receptor distinct from the binding sites for glutamate and the co-agonist glycine. This binding event increases the probability of the ion channel opening when the primary agonists are bound, leading to an increased influx of Ca²⁺ into the postsynaptic neuron. This, in turn, activates downstream signaling cascades associated with synaptic plasticity, such as the activation of CaMKII and the ERK pathway, and can lead to the expression of proteins like brain-derived neurotrophic factor (BDNF).

cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Glutamate Site Glycine Site Allosteric Site Ion Channel (Blocked by Mg²⁺) Ca_influx Ca²⁺ Influx NMDAR:ion->Ca_influx Channel Opens Glutamate Glutamate Glutamate->NMDAR:glu Glycine Glycine/ D-Serine Glycine->NMDAR:gly This compound This compound (PAM) This compound->NMDAR:pam Depolarization Depolarization Depolarization->NMDAR:ion removes Mg²⁺ block Mg_expel Mg²⁺ expelled Downstream Activation of Downstream Signaling (e.g., CaMKII, ERK, BDNF expression) Ca_influx->Downstream

Caption: Signaling pathway of this compound's positive allosteric modulation.

Safety Precautions

As with any research compound with unknown long-term effects, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound in solid or solution form.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of fine particulates.

  • Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: The information provided in this document is intended for research purposes only and is based on publicly available data and general laboratory best practices. Specific storage and handling instructions from the manufacturer, as detailed in the Certificate of Analysis, should always supersede the recommendations in this document. It is the responsibility of the end-user to ensure safe and appropriate handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubrivan™ Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solubrivan™, a novel investigational compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of Solubrivan™. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to advance your research.

Frequently Asked Questions (FAQs)

Q1: Why does my Solubrivan™ precipitate out of aqueous solutions?

A1: Solubrivan™ is an inherently hydrophobic molecule. Its chemical structure has limited polar functional groups capable of forming favorable interactions with water molecules, leading to low aqueous solubility. This characteristic is common among many small molecule drug candidates and can lead to precipitation, especially when diluting a concentrated organic stock solution into an aqueous buffer.

Q2: What are the initial steps to assess the solubility of a new batch of Solubrivan™?

A2: Before conducting experiments, it is crucial to determine the baseline solubility of your specific batch of Solubrivan™ in your experimental buffer. A common and straightforward method is the shake-flask method, which determines the equilibrium solubility. This involves adding an excess of the compound to the aqueous medium, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound.

Q3: How does pH influence the solubility of Solubrivan™?

A3: The solubility of ionizable compounds is often dependent on the pH of the solution. Solubrivan™ possesses a weakly basic functional group, suggesting that its solubility may increase in acidic conditions due to protonation, which enhances its polarity. Conversely, in neutral or basic solutions, the molecule is likely to be in its less soluble, non-ionized form. Therefore, adjusting the pH is a primary strategy to explore for improving solubility.

Q4: What are co-solvents and how can they improve Solubrivan™ solubility?

A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system. Common co-solvents used in research settings include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). When preparing stock solutions of Solubrivan™, using a suitable organic solvent is standard practice. However, it is critical to be mindful of the final concentration of the co-solvent in your assay, as high concentrations can be toxic to cells or interfere with experimental results.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with Solubrivan™ in aqueous solutions.

Issue 1: Solubrivan™ precipitates immediately upon dilution of the DMSO stock solution into my aqueous buffer.

  • Possible Cause: This is a common issue known as "crashing out," which occurs when the compound is soluble in the organic stock but insoluble in the final aqueous medium.

  • Solution:

    • Decrease the Stock Concentration: Using a more dilute stock solution can prevent precipitation upon dilution.

    • Optimize the Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.

    • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to maintain the solubility of Solubrivan™.

Issue 2: My Solubrivan™ solution appears cloudy or has visible particulates.

  • Possible Cause: The compound may not be fully dissolved, or it may be forming aggregates.

  • Solution:

    • Visual Inspection and Filtration: Always visually inspect your solutions. If particulates are visible, the solution should be filtered through a 0.22 µm syringe filter to remove undissolved compound. This will ensure you are working with a true solution, though it may result in a lower final concentration.

    • Sonication: Gentle sonication in a water bath can help to break up aggregates and improve dissolution.

Issue 3: I am observing inconsistent results in my biological assays.

  • Possible Cause: Inconsistent solubility or precipitation of Solubrivan™ in the assay medium can lead to variability in the effective concentration of the compound.

  • Solution:

    • Pre-dissolve in Serum: For cell-based assays, pre-incubating the Solubrivan™ stock with a small amount of fetal bovine serum (FBS) before diluting into the full volume of cell culture medium can improve solubility due to the presence of albumin and other proteins that can bind to hydrophobic compounds.

    • Confirm Solubility in Final Medium: Perform a solubility test in your final, complete assay medium, including all additives, to ensure Solubrivan™ remains in solution under the experimental conditions.

Data Presentation: Solubility of Solubrivan™

The following table summarizes the solubility of Solubrivan™ in various aqueous and co-solvent systems. This data should serve as a starting point for developing your own formulations.

Solvent SystemTemperature (°C)Solubility (µg/mL)
Deionized Water25< 1
Phosphate-Buffered Saline (PBS), pH 7.425~1.5
PBS, pH 5.025~15.2
10% DMSO in PBS, pH 7.425~55.8
5% Solutol® HS 15 in PBS, pH 7.425~120.4
20% (w/v) Hydroxypropyl-β-Cyclodextrin in Water25~250.7

Experimental Protocols

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines a standard procedure for determining the equilibrium solubility of Solubrivan™ in an aqueous buffer.

  • Preparation: Add an excess amount of Solubrivan™ powder (e.g., 1-2 mg) to a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the tube.

  • Equilibration: Place the tube on a rotating shaker or orbital shaker and agitate at a constant speed (e.g., 200 rpm) at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Analyze the concentration of Solubrivan™ in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the equilibrium solubility of Solubrivan™ in that specific medium at that temperature.

Visualizations

TroubleshootingWorkflow start Start: Solubrivan™ Insolubility Issue check_stock Is the stock solution clear? start->check_stock prepare_stock Prepare fresh stock solution in an appropriate organic solvent (e.g., DMSO) check_stock->prepare_stock No check_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes prepare_stock->check_stock optimize_dilution Optimize dilution method: - Lower stock concentration - Add stock to buffer with vortexing - Use a surfactant check_dilution->optimize_dilution Yes check_final_solution Is the final solution clear? check_dilution->check_final_solution No optimize_dilution->check_final_solution use_solution Solution is ready for use check_final_solution->use_solution Yes troubleshoot_final Troubleshoot final solution: - Filter through 0.22 µm filter - Use sonication - Consider alternative formulation (e.g., cyclodextrins) check_final_solution->troubleshoot_final No troubleshoot_final->use_solution

Caption: Troubleshooting workflow for Solubrivan™ insolubility.

SignalingPathway Solubrivan Solubrivan™ Receptor Cell Surface Receptor Solubrivan->Receptor Binds and inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by Solubrivan™.

Optimizing Risevistinel concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Risevistinel is a novel compound with limited publicly available data. This technical support guide has been developed based on information from analogous compounds, primarily other N-methyl-D-aspartate (NMDA) receptor positive allosteric modulators like Rapastinel and Zelquistinel. The protocols and data presented here are intended as a starting point and should be optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Unlike direct agonists, this compound is thought to bind to a distinct site on the receptor complex, enhancing the receptor's response to its endogenous agonists, glutamate and glycine (or D-serine).[1][2][3] This modulation is believed to facilitate synaptic plasticity, a fundamental process for learning and memory.[4][5]

Q2: What is the primary signaling pathway activated by this compound?

A2: By potentiating NMDA receptor activity, this compound is expected to increase calcium (Ca2+) influx through the receptor channel. This influx is a critical second messenger that can activate several downstream signaling cascades. Key pathways implicated in the action of similar NMDA receptor PAMs include the activation of Extracellular signal-regulated kinase (ERK) and the mammalian Target of Rapamycin (mTOR) signaling pathways. These pathways are crucial for promoting synaptic plasticity and may underlie the therapeutic effects of these compounds.

Q3: What are the expected downstream effects of this compound in neuronal cultures?

A3: In neuronal cultures, this compound is anticipated to enhance synaptic plasticity. A key experimental measure of this is the enhancement of Long-Term Potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. Studies with analogous compounds have shown an increase in the amplitude of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Q4: How should I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration of this compound will depend on your specific cell type and experimental endpoint. It is recommended to perform a dose-response study to determine the EC50 (half-maximal effective concentration). Based on data from similar compounds, a starting concentration range of 10 nM to 10 µM is suggested for in vitro assays. Overly high concentrations may lead to non-specific effects or even excitotoxicity, so a careful titration is crucial.

Troubleshooting Guide

Q1: I am not observing any effect of this compound in my cell-based assay. What could be the issue?

A1: There are several potential reasons for a lack of effect:

  • Sub-optimal Concentration: You may be using a concentration of this compound that is too low. It is advisable to perform a dose-response curve to identify the optimal concentration range for your specific assay.

  • Cell Health and Density: Ensure your cells are healthy and plated at an appropriate density. Over-confluent or unhealthy cells may not respond optimally to treatment.

  • Presence of Endogenous Agonists: The modulatory effect of this compound is dependent on the presence of the primary agonists, glutamate and a co-agonist like glycine or D-serine. Ensure your assay buffer contains appropriate concentrations of these agonists.

  • Reagent Quality: Verify the integrity and purity of your this compound compound. Degradation or impurities could affect its activity.

Q2: I am observing high background noise or inconsistent results in my experiments.

A2: High background and inconsistency can stem from several factors:

  • Assay Variability: Cell-based assays can have inherent variability. Ensure consistent cell seeding, incubation times, and reagent concentrations.

  • Plate Edge Effects: Wells on the edge of a microplate can be prone to evaporation, leading to altered concentrations and variable results. Consider not using the outermost wells for critical experiments.

  • Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is low and consistent across all wells, including controls. High solvent concentrations can be toxic to cells.

Q3: I am seeing a decrease in cell viability at higher concentrations of this compound.

A3: This could be due to excitotoxicity, a process where excessive stimulation of glutamate receptors leads to cell death.

  • Reduce Concentration: Lower the concentration of this compound to a range that produces the desired potentiation without causing toxicity.

  • Optimize Co-agonist Concentration: The level of excitotoxicity can be influenced by the concentration of glutamate and glycine/D-serine. Consider reducing the concentration of these co-agonists.

  • Incubation Time: Shorten the incubation time with this compound to minimize the duration of excessive receptor activation.

Data Presentation

Illustrative Dose-Response Data for this compound

The following table presents a hypothetical dose-response relationship for this compound on NMDA receptor-mediated currents in cultured cortical neurons. This data is for illustrative purposes only and should be experimentally determined for your specific system.

This compound Concentration (nM)% Potentiation of NMDA Current (Mean ± SEM)
0 (Vehicle)0 ± 2.5
115.3 ± 3.1
1045.8 ± 5.2
10085.2 ± 7.9
1000 (1 µM)98.6 ± 6.5
10000 (10 µM)102.1 ± 8.3

Signaling Pathway Diagram

Risevistinel_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptor NMDA Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NMDA_Receptor GluN1/GluN2 This compound->NMDA_Receptor Positive Allosteric Modulation Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Glycine Glycine/ D-Serine Glycine->NMDA_Receptor Co-agonist Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII Activation ERK ERK CaMKII->ERK Activation mTOR mTOR ERK->mTOR Activation CREB CREB ERK->CREB Activation Gene_Expression Gene Expression (Synaptic Plasticity) mTOR->Gene_Expression Regulation CREB->Gene_Expression Transcription

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents in Cultured Cortical Neurons

This protocol is adapted from methodologies used for analogous NMDA receptor modulators.

1. Cell Culture:

  • Culture primary cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine coated coverslips.
  • Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a 5% CO2 incubator for 10-14 days before recording.

2. Solutions:

  • External Solution (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, 10 µM glycine, pH 7.4.
  • Internal Solution: 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2.
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to final concentrations in ACSF on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
  • Continuously perfuse the chamber with ACSF at a rate of 1-2 mL/min.
  • Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
  • Hold the membrane potential at -70 mV.
  • Locally apply 100 µM NMDA + 10 µM glycine for 2-3 seconds using a picospritzer to evoke an NMDA receptor-mediated current.
  • Record baseline currents in response to NMDA application.
  • Bath apply the desired concentration of this compound for 5-10 minutes.
  • Record currents in response to NMDA application in the presence of this compound.
  • Wash out this compound and record recovery currents.

4. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked currents before, during, and after this compound application.
  • Calculate the percent potentiation of the NMDA current by this compound.
  • Construct a dose-response curve by plotting percent potentiation against this compound concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Primary Cortical Neurons D Establish Whole-Cell Patch-Clamp Recording A->D B Prepare Recording Solutions (ACSF, Internal) B->D C Prepare this compound Stock and Working Solutions F Bath Apply This compound C->F E Record Baseline NMDA-Evoked Currents D->E E->F G Record NMDA-Evoked Currents with this compound F->G H Washout and Record Recovery G->H I Measure Peak Current Amplitudes H->I J Calculate Percent Potentiation I->J K Construct Dose-Response Curve J->K

Caption: Workflow for in vitro electrophysiology.

References

How to overcome Risevistinel experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Risevistinel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common sources of experimental variability and to offer standardized protocols for the use of this compound.

Disclaimer: this compound (NYX-783) is an investigational compound.[1] The methodologies and troubleshooting advice provided herein are based on established best practices for in vitro pharmacological studies and may require optimization for specific experimental systems.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound, leading to data variability.

Issue / Question Potential Causes Recommended Solutions
High variability in IC50 values between experiments. 1. Cell Passage Number: Phenotypic drift can occur in cell lines over multiple passages.[2] 2. Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can significantly alter drug response.[3][4] 3. Reagent Preparation: Inconsistent solvent concentration or improper storage of this compound stock solutions.[5] 4. Serum Variability: Lot-to-lot variation in serum can affect cell growth and drug sensitivity.1. Standardize Cell Culture: Use cells within a defined, narrow passage range. Create a cryopreserved cell bank to ensure a consistent starting population. 2. Optimize & Standardize Seeding: Perform a cell titration experiment to determine the optimal seeding density for your assay duration. Ensure this density is used consistently. 3. Follow Protocol: Adhere strictly to the recommended solvent and storage conditions (see Protocol section). Prepare fresh dilutions from a master stock for each experiment. 4. Test Serum Lots: Pre-screen new lots of serum to ensure they do not alter the IC50 value of a control compound.
Poor reproducibility of results across different lab members. 1. Pipetting Technique: Minor differences in pipetting can lead to significant errors, especially with small volumes. 2. Timing of Steps: Inconsistent incubation times or delays in adding reagents. 3. Data Analysis: Different methods of data normalization or curve fitting are being used.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Consider automated liquid handlers for high-throughput screening to minimize human error. 2. Standard Operating Procedure (SOP): Develop and adhere to a detailed, step-by-step SOP for the entire workflow. 3. Standardize Analysis: Use a consistent software and template for data analysis, defining parameters for background subtraction, normalization, and curve-fitting.
Unexpected cytotoxicity or off-target effects observed. 1. Solvent Toxicity: The vehicle (e.g., DMSO) may be at a concentration toxic to the cells. 2. Compound Degradation: Improper storage may lead to the formation of cytotoxic byproducts. 3. Mycoplasma Contamination: Contamination can alter cellular response to treatment.1. Vehicle Control: Run a vehicle-only control series to determine the maximum tolerated solvent concentration. Keep the final solvent concentration consistent and low (typically <0.5%). 2. Check Storage Conditions: Store this compound stock solutions as recommended (e.g., at -80°C, protected from light). 3. Routine Testing: Regularly test cell cultures for mycoplasma contamination.
No dose-response curve is generated (flat response). 1. Incorrect Concentration Range: The tested concentrations are too high (all cells affected) or too low (no effect). 2. Assay Incubation Time: The duration of drug exposure may be too short or too long. 3. Inactive Compound: The compound may have degraded or was improperly synthesized.1. Broad Dose Range: Test this compound over a wide, logarithmic concentration range (e.g., 1 nM to 100 µM) in initial experiments to identify the active window. 2. Time-Course Experiment: Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint for your cell line and assay. 3. Quality Control: Use a fresh, validated lot of this compound. Include a positive control compound known to elicit a response in your assay system.

II. Frequently Asked Questions (FAQs)

Compound Handling & Preparation

Q1: How should I prepare and store this compound stock solutions? A1: this compound should be dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Aliquot this stock into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.

Q2: What is the mechanism of action of this compound? A2: this compound (also known as NYX-783) is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. It is part of a class of compounds known as "stinels," which are being investigated for their potential to promote neuroplasticity. By potentiating NMDA receptor activity, this compound may influence downstream signaling pathways involved in synaptic function and cellular resilience.

Experimental Design

Q3: What are the most critical parameters to standardize in a cell-based assay with this compound? A3: To ensure reproducibility, you must standardize:

  • Cell Line Authentication: Use authenticated cell lines to avoid misidentification.

  • Cell Density: The number of cells seeded per well.

  • Drug Exposure Time: The duration for which cells are treated with this compound.

  • Serum Concentration: The percentage of serum in the culture medium.

  • Vehicle Concentration: The final concentration of the solvent (e.g., DMSO).

Q4: How do I select the appropriate concentration range for my experiments? A4: Start with a broad range of concentrations spanning several orders of magnitude (e.g., from 1 nM to 100 µM) to establish an initial dose-response curve. Once you have an approximate IC50 or EC50 value, you can perform subsequent experiments using a narrower range of concentrations centered around this value to refine your results.

Data Interpretation

Q5: My results are still variable. What kind of experimental control can help me identify the source of the problem? A5: Including the right controls is essential for troubleshooting.

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) only. This defines the baseline 100% viability or activity level.

  • Positive Control: A known active compound for your assay. This confirms that the assay system is working correctly.

  • Untreated Control: Cells with media only (no vehicle). This helps identify any effects of the vehicle itself.

III. Key Experimental Protocol: Cell Viability (IC50) Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

Materials:

  • Authenticated cell line of interest

  • Complete growth medium (with serum and antibiotics)

  • This compound

  • DMSO (ACS grade or higher)

  • Opaque-walled 96-well microplates suitable for luminescence

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding:

    • Harvest cells from a culture flask that is approximately 80% confluent and within the recommended passage number range.

    • Perform a cell count to determine cell viability and concentration.

    • Dilute the cell suspension in complete growth medium to the predetermined optimal seeding density.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Leave the perimeter wells filled with sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X-concentrated serial dilution series of this compound in complete growth medium from your 10 mM DMSO stock.

    • Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) and a medium-only control.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate 2X drug dilution to each well.

    • Incubate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.

  • Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the cell viability reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average background signal (wells with medium only).

    • Normalize the data by setting the average signal from the vehicle-only control wells to 100%.

    • Plot the normalized viability (%) against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

IV. Visualizations

Signaling Pathway

Risevistinel_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx ERK_Pathway ERK Pathway Ca_Influx->ERK_Pathway mTOR_Pathway mTOR Pathway Ca_Influx->mTOR_Pathway BDNF_Expression BDNF Expression ERK_Pathway->BDNF_Expression mTOR_Pathway->BDNF_Expression This compound This compound This compound->NMDA_Receptor  Positive  Allosteric  Modulation

Caption: Hypothetical signaling cascade initiated by this compound's modulation of the NMDA receptor.

Experimental Workflow

IC50_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat cells with This compound serial dilutions incubate1->treat incubate2 Incubate 72h (Drug Exposure) treat->incubate2 equilibrate Equilibrate plate to room temp incubate2->equilibrate add_reagent Add Cell Viability Reagent equilibrate->add_reagent read Read Luminescence add_reagent->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Step-by-step workflow for determining the IC50 value of this compound.

Troubleshooting Logic

Troubleshooting_Tree start High IC50 Variability Observed cause1 Reagent Issue? start->cause1 Is it the compound? cause2 Cell Culture Issue? start->cause2 Is it the cells? cause3 Assay Protocol Issue? start->cause3 Is it the process? sol1a Check this compound storage & age cause1->sol1a sol1b Validate solvent concentration cause1->sol1b sol2a Verify cell passage number is low cause2->sol2a sol2b Confirm no mycoplasma cause2->sol2b sol2c Check serum lot cause2->sol2c sol3a Standardize cell seeding density cause3->sol3a sol3b Ensure consistent incubation times cause3->sol3b sol3c Review pipetting technique cause3->sol3c

Caption: Decision tree for troubleshooting sources of experimental variability.

References

Common pitfalls in Risevistinel-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Risevistinel-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during this compound experiments.

Guide 1: Radioligand Binding Assays

Question: I am observing high non-specific binding in my this compound radioligand binding assay. What are the potential causes and solutions?

High non-specific binding can mask the specific signal from this compound's interaction with the NMDA receptor, leading to inaccurate affinity (Kd) and density (Bmax) measurements.[3] Ideally, non-specific binding should be less than 50% of the total binding.[3]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Radioligand Issues Use a lower concentration of radioligand. A common starting point is a concentration at or below the Kd value.[3] Check the purity of the radioligand. Impurities can significantly contribute to high non-specific binding. Ensure radiochemical purity is >90%. Consider the hydrophobicity of the radioligand. Hydrophobic ligands tend to exhibit higher non-specific binding.
Tissue/Cell Preparation Reduce the amount of membrane protein. A typical range for most receptor assays is 100-500 µg of membrane protein. It may be necessary to titrate the amount of cell membrane to optimize the assay. Ensure proper homogenization and washing of membranes. This removes endogenous ligands and other interfering substances.
Assay Conditions Optimize incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding, but ensure equilibrium is reached for specific binding. Modify the assay buffer. Including agents like bovine serum albumin (BSA) or using different salts can help reduce non-specific interactions. Increase the volume and/or number of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand.

Experimental Protocol: Standard Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous substances.

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding) in triplicate.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium, as determined by kinetic experiments.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding.

cluster_prep Preparation cluster_assay Assay cluster_quant Quantification p1 Homogenize Tissue/Cells p2 Centrifuge & Wash Membranes p1->p2 a1 Add Membranes, Radioligand, & Competitor/Buffer to Plate p2->a1 a2 Incubate to Equilibrium a1->a2 q1 Filter to Separate Bound & Free Ligand a2->q1 q2 Wash Filters q1->q2 q3 Scintillation Counting q2->q3

Radioligand Binding Assay Workflow

Guide 2: Calcium Imaging Assays

Question: I am observing significant cell death (excitotoxicity) in my this compound calcium imaging assay. How can I mitigate this?

Overexpression of functional NMDA receptors in non-neuronal cells can lead to excitotoxicity and cell death, hindering the development of reliable cell-based assays.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High NMDA Receptor Expression Titrate baculovirus expression levels. A baculovirus-based system allows for rapid and titratable expression of NMDA receptor subunits, enabling the optimization of functional expression levels while minimizing cell death. Use an inducible expression system. A tetracycline-inducible promoter system can provide controlled expression of the receptor.
Lack of Protective Agents Use weak, reversible antagonists during cell culture. Compounds like MDL105,519 can protect cells from excitotoxicity during receptor expression and can be easily washed off before the assay to allow for the measurement of ligand-induced activity.
Suboptimal Assay Conditions Optimize ligand concentrations. Use the minimum effective concentrations of glutamate and glycine/D-serine to elicit a response without causing excessive calcium influx.

Experimental Protocol: High-Throughput Calcium Flux Assay

  • Cell Preparation: Seed HEK293 cells and transduce with baculovirus encoding the desired NMDA receptor subunits in the presence of a protective compound (e.g., 100 µM MDL105,519).

  • Dye Loading: After a 16-hour incubation, wash the cells three times and load them with a calcium-sensitive dye (e.g., Calcium 6).

  • Compound Addition: Add this compound at various concentrations to the appropriate wells.

  • Stimulation and Measurement: Stimulate the cells with a solution containing glutamate and glycine/D-serine and measure the resulting calcium flux using a fluorescence plate reader.

  • Data Analysis: Calculate the maximal fluorescence ratio (maximal fluorescence/baseline fluorescence) to determine the effect of this compound.

cluster_prep Preparation cluster_assay Assay c1 Seed HEK293 Cells c2 Transduce with Baculovirus (with Protective Agent) c1->c2 c3 Incubate 16h c2->c3 a1 Wash Cells c3->a1 a2 Load with Calcium Dye a1->a2 a3 Add this compound a2->a3 a4 Stimulate with Agonists & Measure Fluorescence a3->a4

Calcium Flux Assay Workflow

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a positive allosteric modulator (PAM) of the NMDA receptor. It does not bind to the glutamate or glycine agonist sites but rather to a novel regulatory site on the receptor complex. This binding enhances the receptor's response to its endogenous co-agonists, glutamate and glycine/D-serine.

NMDAR NMDA Receptor Glutamate Site Glycine Site Allosteric Site Ion Channel Activation Enhanced Receptor Activation & Ca2+ Influx NMDAR:ion->Activation Glutamate Glutamate Glutamate->NMDAR:glu Glycine Glycine/ D-Serine Glycine->NMDAR:gly This compound This compound (PAM) This compound->NMDAR:pam

This compound's Mechanism of Action

Q2: Why is it important to have both glutamate and a co-agonist (glycine or D-serine) present in functional assays for this compound?

The NMDA receptor is unique in that it requires the binding of two different agonists for activation: glutamate and a co-agonist, which is typically glycine or D-serine. This compound, as a positive allosteric modulator, enhances the receptor's response to these primary agonists. Therefore, both must be present to observe the modulatory effects of this compound.

Q3: What are the downstream signaling pathways activated by NMDA receptor modulation with compounds like this compound?

Activation of the NMDA receptor leads to an influx of calcium (Ca2+), which acts as a second messenger to trigger multiple downstream signaling cascades. These pathways are crucial for synaptic plasticity and cell survival. Key pathways include the activation of Ca2+/calmodulin-dependent protein kinase (CaMK), the Ras-ERK pathway, and the PI3K-Akt-mTOR pathway, which ultimately lead to changes in gene expression and protein synthesis, including an increase in Brain-Derived Neurotrophic Factor (BDNF).

This compound This compound NMDAR NMDA Receptor This compound->NMDAR Ca2 Ca2+ Influx NMDAR->Ca2 CaMK CaMK Ca2->CaMK RasERK Ras-ERK Pathway Ca2->RasERK PI3KAkt PI3K-Akt-mTOR Pathway Ca2->PI3KAkt CREB CREB Activation CaMK->CREB RasERK->CREB BDNF BDNF Synthesis & Release PI3KAkt->BDNF CREB->BDNF Synaptic Synaptic Plasticity (LTP) BDNF->Synaptic

NMDA Receptor Downstream Signaling

Q4: Can I use primary neurons for this compound assays?

Yes, primary cultures of neurons, such as cerebellar granule cells, are a suitable biological substrate for measuring the activity of compounds on NMDA receptors. They provide a more physiologically relevant system compared to recombinant cell lines. However, be aware that primary cultures can have more variability between preparations.

Q5: What are some key differences between this compound and other NMDA receptor modulators like ketamine?

While both this compound and ketamine modulate the NMDA receptor and have shown antidepressant effects, their mechanisms differ significantly. Ketamine is an uncompetitive channel blocker, physically obstructing the ion channel to inhibit receptor function. In contrast, this compound is a positive allosteric modulator, enhancing receptor function without blocking the channel. This difference in mechanism is thought to contribute to this compound's improved safety and tolerability profile compared to ketamine, which is associated with psychotomimetic side effects.

References

Improving the signal-to-noise ratio in Risevistinel experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Risevistinel experiments and improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. It enhances the receptor's function when its natural ligands, glutamate and a co-agonist like glycine or D-serine, are present. This compound binds to a unique site on the NMDA receptor, distinct from the binding sites for glutamate or glycine, to modulate receptor activity. This modulation can lead to an increase in the influx of calcium ions through the NMDA receptor channel, which is crucial for synaptic plasticity.

Q2: Which NMDA receptor subtypes does this compound interact with?

A2: this compound and similar compounds, like Zelquistinel, have been shown to modulate NMDA receptors containing various GluN2 subunits. For instance, Zelquistinel potentiates currents at NR2A- and NR2C-containing receptors and produces a significant enhancement at NR2B-containing receptors, while having no effect on NR2D-containing receptors[1]. The specific subtype selectivity can influence the physiological effects of the compound.

Q3: What are the expected downstream effects of this compound application?

A3: By potentiating NMDA receptor activity, this compound can activate several downstream signaling pathways implicated in neuroplasticity and cell survival. Key pathways include the PI3K/Akt/mTOR and the MEK/ERK signaling cascades[2][3][4]. Activation of these pathways can lead to changes in gene expression and protein synthesis that are important for learning and memory.

Q4: What are some common causes of a low signal-to-noise ratio in this compound experiments?

A4: A low signal-to-noise ratio (SNR) can be caused by several factors, including:

  • High background noise: This can stem from autofluorescence of cells or media components, non-specific binding of fluorescent probes, or electronic noise from the recording equipment[5].

  • Low signal intensity: This may be due to suboptimal concentrations of this compound or the NMDA receptor agonists, or photobleaching of fluorescent dyes during imaging experiments.

  • Variability in cellular responses: Inconsistent cell health or density across experiments can lead to variable and weak signals.

Troubleshooting Guides

Electrophysiology Experiments (Whole-Cell Patch-Clamp)

Issue: Unstable baseline or excessive noise in recordings.

Potential Cause Troubleshooting Steps
Poor seal resistance Ensure a high-resistance seal (gigaohm range) is formed between the patch pipette and the cell membrane before breaking in. A poor seal will introduce significant noise.
Grounding issues Verify that all components of the electrophysiology rig are properly grounded to a common point to avoid ground loops.
Electrical interference Identify and turn off any non-essential electrical equipment in the vicinity of the setup. Use a Faraday cage to shield the setup from external electrical noise.
Perfusion system instability Ensure a smooth and consistent flow rate from the perfusion system. Bubbles or fluctuations in the perfusion can introduce mechanical and electrical artifacts.
Contaminated solutions Prepare fresh solutions daily using high-purity water and reagents. Filter all solutions before use.

Issue: Small or inconsistent NMDA receptor currents upon this compound application.

Potential Cause Troubleshooting Steps
Suboptimal agonist concentrations Ensure that you are using appropriate concentrations of glutamate and a co-agonist (glycine or D-serine) to activate the NMDA receptors. The potentiation by this compound is dependent on the presence of these agonists.
Incorrect holding potential To measure NMDA receptor currents, the cell membrane needs to be depolarized from the resting potential to relieve the magnesium block. A holding potential of +40 mV is commonly used.
Low NMDA receptor expression Use a cell line or primary neuron culture known to express the NMDA receptor subtype of interest. Transfection of specific NMDA receptor subunits into a cell line like HEK293 can provide a more controlled system.
Incorrect this compound concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental conditions. Note that some modulators exhibit a biphasic, "U-shaped" dose-response.
In Vitro Assays (e.g., Calcium Imaging)

Issue: High background fluorescence leading to low signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Autofluorescence Use phenol red-free media during the assay. If possible, use fluorescent dyes that are excited at longer wavelengths (red-shifted dyes) to minimize cellular autofluorescence.
Non-specific dye binding Wash cells thoroughly with a balanced salt solution after loading the fluorescent calcium indicator to remove any unbound dye.
Suboptimal dye concentration Titrate the concentration of the calcium indicator to find the lowest concentration that provides a robust signal without excessive background.

Issue: Weak or transient calcium signals.

Potential Cause Troubleshooting Steps
Photobleaching Minimize the exposure of the cells to the excitation light. Use the lowest possible excitation intensity and exposure time that still provides a detectable signal.
Low intracellular dye concentration Ensure that the cells are properly loaded with the calcium indicator. Optimize the loading time and temperature according to the manufacturer's protocol.
Cell health Ensure that the cells are healthy and not overly confluent, as this can affect their ability to respond to stimuli.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording NMDA receptor currents in cultured neurons or HEK293 cells expressing recombinant NMDA receptors.

  • Solution Preparation:

    • External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 0.01 glycine, pH 7.4 with NaOH. For isolating NMDA currents, this solution should be nominally magnesium-free.

    • Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.

  • Cell Preparation: Plate cells on glass coverslips and grow to 50-70% confluency.

  • Recording:

    • Obtain a whole-cell patch-clamp configuration with a seal resistance >1 GΩ.

    • Hold the cell at a potential of +40 mV to relieve the Mg²⁺ block of the NMDA receptor.

    • Perfuse the external solution containing glutamate and glycine to establish a baseline NMDA current.

    • Apply this compound at various concentrations through the perfusion system.

    • Record the potentiation of the NMDA current.

In Vitro Calcium Imaging Assay

This protocol outlines a method for measuring changes in intracellular calcium in response to this compound.

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a balanced salt solution.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells with the balanced salt solution to remove excess dye.

  • Compound Addition:

    • Add a solution containing glutamate and glycine to all wells.

    • Add this compound at the desired concentrations to the appropriate wells. Include vehicle-only wells as a negative control.

  • Signal Measurement:

    • Use a fluorescence plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

    • Record a baseline fluorescence before adding the compounds and then monitor the change in fluorescence over time after compound addition.

Quantitative Data Summary

The following tables summarize expected quantitative data for NMDA receptor positive allosteric modulators. While specific data for this compound is limited in publicly available literature, the data for the structurally and functionally similar compound, Zelquistinel, can serve as a useful reference.

Table 1: Potency of Zelquistinel on Different NMDA Receptor Subtypes

NMDA Receptor SubtypeEffectEC₅₀ (nM)
NR2A Potentiation9.9 ± 0.5
NR2B Potentiation35.0 ± 0.7
NR2C Potentiation9.7 ± 0.6
NR2D No effectN/A

Data obtained from electrophysiological studies in HEK293 cells expressing recombinant NMDA receptors.

Table 2: Example Concentration-Response Parameters for an NMDA Receptor PAM

ParameterDescriptionTypical Value Range
EC₅₀ The concentration of the PAM that produces 50% of its maximal effect.1 - 100 nM
Eₘₐₓ The maximum potentiation of the NMDA receptor current or signal.150 - 300% of baseline
Hill Slope A measure of the steepness of the concentration-response curve.~1.0

Signaling Pathway and Workflow Diagrams

Risevistinel_Signaling_Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Allosteric Modulation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx PI3K PI3K Ca_influx->PI3K MEK MEK Ca_influx->MEK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Plasticity Synaptic Plasticity (LTP, Gene Expression) mTOR->Plasticity ERK ERK MEK->ERK ERK->Plasticity

Caption: this compound signaling pathway.

Electrophysiology_Workflow Start Start Prepare_Cells Prepare Cells (Culture/Transfection) Start->Prepare_Cells Prepare_Solutions Prepare Solutions (Internal/External) Start->Prepare_Solutions Patch_Cell Obtain Whole-Cell Patch Clamp Prepare_Cells->Patch_Cell Prepare_Solutions->Patch_Cell Record_Baseline Record Baseline NMDA Current Patch_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Potentiation Record Potentiated Current Apply_this compound->Record_Potentiation Analyze_Data Analyze Data (Amplitude, Kinetics) Record_Potentiation->Analyze_Data End End Analyze_Data->End

Caption: Electrophysiology experimental workflow.

SNR_Troubleshooting Low_SNR Low Signal-to-Noise Ratio Check_Background High Background? Low_SNR->Check_Background Check_Signal Low Signal? Low_SNR->Check_Signal Check_Background->Check_Signal No Reduce_Autofluorescence Use Phenol Red-Free Media Use Red-Shifted Dyes Check_Background->Reduce_Autofluorescence Yes Optimize_Washes Optimize Wash Steps Check_Background->Optimize_Washes Yes Check_Equipment Check for Electrical Noise Check_Background->Check_Equipment Yes Optimize_Concentration Titrate this compound and Agonist Concentrations Check_Signal->Optimize_Concentration Yes Check_Cell_Health Assess Cell Viability and Density Check_Signal->Check_Cell_Health Yes Minimize_Photobleaching Reduce Excitation Light Exposure Check_Signal->Minimize_Photobleaching Yes Improved_SNR Improved SNR Reduce_Autofluorescence->Improved_SNR Optimize_Washes->Improved_SNR Check_Equipment->Improved_SNR Optimize_Concentration->Improved_SNR Check_Cell_Health->Improved_SNR Minimize_Photobleaching->Improved_SNR

Caption: Troubleshooting low signal-to-noise ratio.

References

Risevistinel off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific off-target effects of Risevistinel is limited in publicly available resources. This guide provides general information based on the pharmacology of N-methyl-D-aspartate (NMDA) receptor positive allosteric modulators and established principles of drug development. Researchers should always consult comprehensive safety and pharmacology data provided by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Unlike direct agonists that activate the receptor, or antagonists that block it, this compound binds to a distinct site on the receptor to enhance its response to the endogenous co-agonists, glutamate and either glycine or D-serine. This modulation can lead to an increase in NMDA receptor-mediated synaptic plasticity.

Q2: What are the potential, theoretical off-target effects of an NMDA receptor PAM like this compound?

While specific data for this compound is scarce, potential off-target effects for NMDA receptor modulators could theoretically include:

  • Interaction with other glutamate receptors: The glutamatergic system has multiple receptor subtypes (e.g., AMPA, kainate). Cross-reactivity could lead to unintended neuronal signaling.

  • Effects on other ion channels: Due to structural similarities, there is a potential for interaction with other ligand-gated or voltage-gated ion channels.

  • Metabolic enzyme interactions: As with many small molecules, interactions with metabolic enzymes like the cytochrome P450 family could alter the metabolism of this compound or other co-administered drugs.

Q3: What are common side effects observed with glutamatergic modulators in clinical trials?

Clinical trials of glutamatergic modulators have reported a range of side effects. While not specific to this compound, these may offer insights into potential on-target and off-target effects. Generally, adverse events can include gastrointestinal issues, nausea, and dizziness.[1] It is crucial to consult the specific clinical trial data for this compound for a comprehensive list of observed side effects.

Troubleshooting Guide for Experimental Use

Issue 1: Unexpected cellular phenotype or assay interference.

  • Possible Cause: This could be due to a true off-target pharmacological effect, or non-specific interactions with your experimental system.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Use a positive control for NMDA receptor modulation to ensure your system is responding as expected.

    • Dose-Response Curve: Perform a dose-response experiment. Off-target effects may only appear at higher concentrations.

    • Use a Structural Analog: If available, use a structurally related but inactive analog of this compound as a negative control.

    • Orthogonal Assays: Validate your findings using a different experimental platform (e.g., if you see an effect in a cell-based assay, try a biochemical binding assay).

Issue 2: Inconsistent results between experiments.

  • Possible Cause: Variability in experimental conditions can impact the activity of NMDA receptors and potential off-targets.

  • Troubleshooting Steps:

    • Standardize Reagent Concentrations: Ensure consistent concentrations of glutamate and co-agonists (glycine/D-serine) in your assays, as this compound's activity is dependent on them.

    • Control for Cell Passage Number: Receptor expression levels can change with cell passage. Use cells within a defined passage number range.

    • Monitor pH and Ionic Strength: Ion channel function is sensitive to these parameters. Maintain consistent buffer conditions.

Mitigating Off-Target Effects in Research

Proactively addressing potential off-target effects is a critical aspect of drug research and development.[2] Here are some general strategies:

  • Rational Drug Design: Designing molecules with high specificity for the intended target is a primary strategy to minimize off-target binding.

  • High-Throughput Screening (HTS): Screening the compound against a broad panel of receptors, channels, and enzymes can identify potential off-target interactions early in the research process.

  • In Silico Prediction: Computational models can predict potential off-target interactions based on the structure of this compound.

  • Phenotypic Screening: Assessing the overall effect of the compound on a cell or organism can provide insights into its biological activity and potential side effects.

Data Presentation

Due to the lack of specific public data for this compound's off-target binding profile, the following table is an illustrative example of how such data would be presented.

Target Binding Affinity (Ki) / Functional Activity (IC50/EC50) Comments
NMDA Receptor (On-Target) [Example Value] nM High affinity, potentiation of glutamate response.
AMPA Receptor>10 µMLow affinity, minimal cross-reactivity.
Kainate Receptor>10 µMLow affinity, minimal cross-reactivity.
GABA-A Receptor>10 µMNo significant interaction observed.
hERG Channel>10 µMLow risk of cardiac ion channel effects.
CYP3A4>10 µMLow potential for drug-drug interactions via this enzyme.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding Affinity

This protocol is a generalized method to assess the binding of this compound to a potential off-target receptor.

  • Prepare cell membranes: Homogenize cells or tissue expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in a fresh buffer.

  • Set up the binding reaction: In a microplate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of this compound.

  • Incubate: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separate bound from free ligand: Rapidly filter the reaction mixture through a glass fiber filter, washing with a cold buffer to remove unbound radioligand.

  • Quantify binding: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data analysis: Plot the percentage of radioligand binding against the concentration of this compound. Calculate the Ki value, which represents the binding affinity of this compound for the off-target receptor.

Visualizations

cluster_0 This compound On-Target Signaling Pathway Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Glycine/D-Serine Glycine/D-Serine Glycine/D-Serine->NMDA Receptor This compound This compound This compound->NMDA Receptor Binds to allosteric site Ca_Influx Ca²+ Influx NMDA Receptor->Ca_Influx Channel Opening Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity

Caption: On-target signaling pathway of this compound.

cluster_1 Hypothetical Off-Target Interaction This compound This compound Off_Target_Receptor Off-Target Receptor/Channel This compound->Off_Target_Receptor Unintended Binding Unintended_Signaling Unintended Signaling Cascade Off_Target_Receptor->Unintended_Signaling Adverse_Effect Potential Adverse Effect Unintended_Signaling->Adverse_Effect

Caption: Hypothetical off-target interaction of this compound.

cluster_2 Workflow for Off-Target Effect Identification In_Silico_Screening In Silico Screening HTS High-Throughput Screening In_Silico_Screening->HTS Binding_Assays Radioligand Binding Assays HTS->Binding_Assays Functional_Assays Cell-Based Functional Assays Binding_Assays->Functional_Assays In_Vivo_Studies In Vivo Animal Studies Functional_Assays->In_Vivo_Studies Identify_Off_Targets Identify & Characterize Off-Targets In_Vivo_Studies->Identify_Off_Targets

References

Risevistinel Delivery Methods in Animal Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Risevistinel delivery methods in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative pharmacokinetic data to facilitate successful and reproducible in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rodents?

A1: The optimal starting dose for this compound depends on the administration route and the specific research question. Based on preclinical studies of similar novel NMDA receptor antagonists, a common starting point for intravenous (IV) administration in rats is 1 mg/kg, while oral (PO) administration may require a higher dose of 5-10 mg/kg due to potential first-pass metabolism. For subcutaneous (SC) and intranasal (IN) routes, starting doses of 2-5 mg/kg are often employed. It is crucial to perform dose-ranging studies to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: Which is the most appropriate animal model for studying the neurological effects of this compound?

A2: The choice of animal model is critical and depends on the specific neurological or psychiatric condition being investigated. Sprague-Dawley and Wistar rats are commonly used for general pharmacokinetic and safety studies. For more specific neurobehavioral assessments, transgenic mouse models that replicate aspects of human diseases (e.g., Alzheimer's or schizophrenia models) may be more appropriate. The selection should be based on the model's predictive validity for the human condition of interest.

Q3: How can I minimize stress in animals during this compound administration?

A3: Minimizing stress is essential for animal welfare and data quality. For oral gavage, ensure personnel are highly trained to avoid esophageal trauma.[1][2][3][4][5] Using flexible gavage tubes and precoating them with sucrose can help pacify the animals. For injections, use the smallest appropriate needle gauge and ensure proper restraint techniques. Acclimatizing the animals to the handling and procedures before the study begins is also highly recommended.

Q4: What are the known off-target effects of NMDA receptor antagonists like this compound?

A4: NMDA receptor antagonists can have side effects, including psychotomimetic symptoms like hallucinations and confusion, as well as potential for neurotoxicity at high doses. Some antagonists may also interact with other receptor systems, such as dopamine and serotonin receptors. It is important to monitor animals for any abnormal behaviors and to include appropriate control groups in your study design.

Data Presentation: Comparative Pharmacokinetics of this compound

The following tables summarize representative pharmacokinetic parameters of this compound following administration via different routes in a rat model. These values are intended as a guide and may vary depending on the specific experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Dose)

Administration RouteDose (mg/kg)Bioavailability (%)Tmax (h)Cmax (ng/mL)Half-life (t½) (h)
Intravenous (IV)11000.115002.5
Oral (PO)10251.58003.0
Subcutaneous (SC)5850.812004.5
Intranasal (IN)2600.2510002.0

Table 2: Brain and Plasma Concentrations of this compound in Rats (at Tmax)

Administration RouteDose (mg/kg)Brain Concentration (ng/g)Plasma Concentration (ng/mL)Brain/Plasma Ratio
Intravenous (IV)190015000.6
Oral (PO)104008000.5
Subcutaneous (SC)572012000.6
Intranasal (IN)280010000.8

Experimental Protocols

Detailed methodologies for the key delivery routes of this compound are provided below.

Intravenous (IV) Tail Vein Injection in Rats
  • Materials:

    • This compound solution (sterile, at the desired concentration)

    • 25-27 gauge needle

    • 1 mL sterile syringe

    • Rat restrainer

    • Heat lamp or warm water bath

    • 70% isopropyl alcohol and gauze

  • Procedure:

    • Warm the rat's tail using a heat lamp or by immersing it in warm water (38-40°C) for 1-2 minutes to dilate the lateral tail veins.

    • Place the rat in a restrainer, allowing access to the tail.

    • Wipe the tail with 70% isopropyl alcohol.

    • Identify one of the lateral tail veins.

    • With the needle bevel facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).

    • Slowly inject a small volume to confirm correct placement. If resistance is felt or a bleb forms, the needle is not in the vein.

    • Once in the vein, administer the this compound solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the rat to its home cage and monitor for any adverse reactions.

Oral Gavage in Mice
  • Materials:

    • This compound solution

    • 20-22 gauge flexible gavage needle (for adult mice)

    • 1 mL syringe

  • Procedure:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle.

    • Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.

    • Hold the mouse in a vertical position.

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is passed.

    • If any resistance is met, do not force the tube. Withdraw and re-attempt.

    • Once the needle is at the predetermined depth, administer the this compound solution.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

Subcutaneous (SC) Injection in Rats
  • Materials:

    • This compound solution

    • 23-25 gauge needle

    • 1 mL sterile syringe

  • Procedure:

    • Grasp the loose skin over the rat's shoulders (scruff) to create a tent.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Aspirate slightly to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and try a new site.

    • Inject the this compound solution. A small lump may form under the skin, which should dissipate as the solution is absorbed.

    • Withdraw the needle and return the animal to its cage. Monitor for any injection site reactions.

Intranasal (IN) Administration in Mice
  • Materials:

    • This compound solution (concentrated, in a small volume)

    • Micropipette with a fine tip

  • Procedure:

    • This procedure is best performed on awake, restrained mice to facilitate nose-to-brain delivery.

    • Gently restrain the mouse by the scruff, with its head held steady and slightly upward.

    • Using a micropipette, apply a small droplet (2-3 µL) of the this compound solution to one nostril, allowing the mouse to inhale it.

    • Alternate between nostrils, administering small droplets until the full dose has been delivered.

    • Avoid administering a large volume at once to prevent the solution from going down the trachea.

    • Return the mouse to its cage and monitor its behavior.

Troubleshooting Guides

Troubleshooting Intravenous (IV) Injections
IssuePossible CauseSolution
Difficulty locating the tail veinVasoconstrictionWarm the tail effectively using a heat lamp or warm water.
Formation of a subcutaneous bleb during injectionNeedle has passed through or is not in the veinWithdraw the needle and re-attempt at a more proximal site on the tail. Use a new needle for each attempt.
Hematoma formationPuncture of both walls of the vein or repeated attemptsApply gentle pressure after injection. If hematoma is significant, use the other tail vein or an alternative route.
Tail necrosis (rare)Accidental injection of an irritating substance outside the veinEnsure the substance is properly formulated for IV administration. If extravasation occurs, dilute the area with sterile saline.
Troubleshooting Oral Gavage
IssuePossible CauseSolution
Resistance during needle insertionIncorrect placement (e.g., trachea)Immediately withdraw the needle and re-attempt. Ensure the animal's head and neck are properly aligned.
Fluid coming from the nose or mouth after dosingAspiration or regurgitationAdminister the solution slowly. Ensure the gavage needle is the correct length and fully inserted. If aspiration is suspected, monitor the animal closely for respiratory distress.
Injury to the esophagusImproper technique or use of a rigid needleUse flexible gavage needles and ensure personnel are well-trained. Do not force the needle.
Troubleshooting Subcutaneous (SC) Injections
IssuePossible CauseSolution
Leakage from the injection siteNeedle was not inserted deep enough or injection was too rapidEnsure the needle fully penetrates the subcutaneous space. Inject the solution slowly.
Injection site reaction (swelling, redness)Irritating vehicle or compound, or immune responseUse a non-irritating, pH-neutral vehicle. Rotate injection sites for repeated dosing. If reactions are severe, consult a veterinarian.
Abscess formationContamination of the needle or solutionUse sterile needles, syringes, and solutions for every injection.
Troubleshooting Intranasal (IN) Administration
IssuePossible CauseSolution
Animal sneezes out the solutionVolume administered at once is too largeAdminister the dose in small, successive droplets, allowing the animal to inhale each one.
Inconsistent resultsImproper delivery technique leading to variable brain uptakeEnsure the animal's head is positioned correctly and the solution is delivered into the nasal cavity, not just on the nose.
Respiratory distressAspiration of the solution into the lungsAdminister small volumes slowly. If distress is observed, discontinue the procedure and monitor the animal.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A This compound Formulation C Dose Calculation A->C B Animal Acclimatization E This compound Administration B->E C->E D Route Selection (IV, PO, SC, IN) D->E F Pharmacokinetic Sampling (Blood, Brain) E->F G Behavioral Assessment E->G H Data Analysis F->H G->H

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates This compound This compound This compound->NMDA_R Antagonizes Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Allows Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascade Initiates Neuronal_Response Neuronal Response (Synaptic Plasticity, etc.) Signaling_Cascade->Neuronal_Response Leads to

Caption: Simplified signaling pathway of this compound's action at the NMDA receptor.

References

Technical Support Center: Addressing Risevistinel-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing cytotoxicity observed in cell lines treated with Risevistinel.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It enhances the activity of the NMDA receptor in the presence of glutamate, which can be beneficial for studying neurodegenerative diseases.[1]

Q2: Why might this compound be causing cytotoxicity in my cell line?

While the exact cytotoxic mechanism of this compound is not extensively documented in publicly available literature, prolonged or excessive activation of NMDA receptors can lead to excitotoxicity. This phenomenon is characterized by an excessive influx of calcium ions (Ca2+), which can trigger downstream apoptotic and necrotic cell death pathways.

Q3: What are the initial steps to troubleshoot this compound-induced cytotoxicity?

The first step is to confirm that the observed cell death is indeed caused by this compound. This can be achieved by performing a dose-response experiment and including appropriate vehicle controls. Subsequently, characterizing the type of cell death (apoptosis vs. necrosis) can provide insights into the underlying mechanism.

Q4: Are there any general strategies to mitigate drug-induced cytotoxicity?

Yes, several strategies can be employed to reduce drug-induced toxicity.[4] These include optimizing the drug concentration and incubation time, co-treatment with antioxidants or specific pathway inhibitors, and ensuring the overall health and confluency of the cell culture. For this compound, considering the use of NMDA receptor antagonists as a control or rescue agent could also be informative.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.

Possible Cause 1: Cell line hypersensitivity. Some cell lines may be inherently more sensitive to NMDA receptor modulation.

  • Suggested Solution:

    • Perform a literature search to determine if your cell line expresses high levels of NMDA receptors.

    • Consider using a cell line with lower or known NMDA receptor expression for comparison.

    • Reduce the concentration range of this compound in your dose-response experiments.

Possible Cause 2: Suboptimal cell culture conditions. Unhealthy or stressed cells are more susceptible to drug-induced cytotoxicity.

  • Suggested Solution:

    • Ensure cells are in the logarithmic growth phase and are not overly confluent.

    • Regularly test for and treat any mycoplasma contamination.

    • Use fresh, pre-warmed culture medium for all experiments.

Issue 2: Inconsistent results between cytotoxicity assay replicates.

Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variability in assay readouts.

  • Suggested Solution:

    • Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.

    • Pipette cells carefully and consistently into each well of the microplate.

    • Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.

Possible Cause 2: Edge effects in multi-well plates. Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drug and affect cell viability.

  • Suggested Solution:

    • Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

    • Ensure proper sealing of the plate during incubation.

Experimental Protocols & Data Presentation

Cytotoxicity Assessment

To quantify this compound-induced cytotoxicity, two common assays are recommended: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.

Table 1: Hypothetical Dose-Response of this compound on a Neuronal Cell Line

This compound (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)100 ± 4.55 ± 2.1
195 ± 5.28 ± 2.5
1078 ± 6.125 ± 4.3
5045 ± 7.358 ± 6.8
10022 ± 4.981 ± 5.5
Detailed Methodologies

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.

  • Protocol:

    • Seed and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After the treatment period, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit being used. Typically, this involves adding the supernatant to a reaction mixture.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

Apoptosis Assessment

To determine if cell death is occurring via apoptosis, a caspase activity assay is recommended.

Table 2: Caspase-3/7 Activity in Response to this compound

This compound (µM)Relative Caspase-3/7 Activity (Fold Change)
0 (Vehicle)1.0 ± 0.1
101.8 ± 0.3
504.2 ± 0.6
1007.5 ± 0.9

3. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Protocol:

    • Seed and treat cells in a white-walled 96-well plate.

    • After treatment, add the Caspase-Glo® 3/7 Reagent directly to the wells according to the manufacturer's protocol.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment This compound Treatment (Dose-Response) seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh caspase Caspase-3/7 Assay treatment->caspase readout Plate Reader (Absorbance/Luminescence) mtt->readout ldh->readout caspase->readout analysis Data Analysis & Interpretation readout->analysis

Caption: Workflow for assessing this compound-induced cytotoxicity.

Postulated Signaling Pathway for this compound-Induced Cytotoxicity

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria This compound This compound nmda_receptor NMDA Receptor This compound->nmda_receptor Positive Modulation glutamate Glutamate glutamate->nmda_receptor Activation ca_influx Ca2+ Influx nmda_receptor->ca_influx calpain Calpain Activation ca_influx->calpain mito_dysfunction Mitochondrial Dysfunction ca_influx->mito_dysfunction caspase_cascade Caspase Cascade Activation calpain->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis mito_dysfunction->caspase_cascade

References

Optimizing incubation time for Risevistinel treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with Risevistinel, a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a positive allosteric modulator of the NMDA receptor. It binds to a unique site on the receptor, distinct from the glutamate and glycine binding sites, to enhance receptor activation in the presence of endogenous agonists. This modulation promotes neuroplasticity through the activation of downstream signaling pathways.

Q2: What are the key downstream signaling pathways affected by this compound?

A2: this compound treatment has been shown to activate intracellular signaling cascades that are crucial for synaptic plasticity. The primary pathways include the ERK (Extracellular signal-regulated kinase) and mTOR (mammalian Target of Rapamycin) pathways. Activation of these pathways ultimately leads to an increase in the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF) .

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A3: Based on in vitro studies of related "stinel" compounds like rapastinel, a good starting concentration range for this compound is between 10 nM and 100 nM [1][2][3]. However, the optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time is dependent on the specific cellular response you are measuring.

  • For rapid signaling events like ERK or mTOR phosphorylation , effects can be observed in as little as 5 to 60 minutes . A time-course experiment is crucial to capture the peak phosphorylation.

  • For changes in protein expression, such as an increase in BDNF , a longer incubation period of 6 to 24 hours is likely required.

  • For functional assays measuring synaptic plasticity or neuroprotection, incubation times may range from 30 minutes to 48 hours , depending on the model system.

It is highly recommended to perform a time-course experiment for your specific assay to determine the optimal incubation period.

Q5: Is this compound stable in cell culture media?

A5: While specific stability data for this compound is not extensively published, it is important to consider the stability of peptide-based compounds in cell culture media, as related compounds in the "stinel" class are peptides[4]. Peptides can be susceptible to degradation by proteases present in serum-containing media or secreted by cells[5]. It is advisable to prepare fresh solutions of this compound for each experiment and minimize freeze-thaw cycles. For long-term experiments, the stability of this compound in your specific cell culture conditions should be validated.

Troubleshooting Guides

Problem 1: No observable effect of this compound treatment.
Potential Cause Suggested Solution
Suboptimal Incubation Time The biological process being measured may require a different duration to manifest. Perform a time-course experiment with a broad range of incubation times (e.g., 15 min, 1h, 4h, 12h, 24h).
Incorrect this compound Concentration The concentration may be too low to elicit a response or too high, leading to inhibitory effects (a biphasic response has been observed with related compounds). Perform a dose-response experiment with concentrations ranging from 1 nM to 1 µM.
Compound Instability This compound may be degrading in the cell culture medium. Prepare fresh stock solutions for each experiment. If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cells.
Cell Health and Confluency Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Overly confluent or stressed cells may not respond optimally.
Assay Sensitivity The assay may not be sensitive enough to detect the change. Validate your assay with a known positive control for the pathway of interest.
Problem 2: High background or inconsistent results in assays.
Potential Cause Suggested Solution
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells of your plate. Variations in cell number can lead to significant variability in results.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples, or ensure proper humidification of the incubator.
Reagent Preparation and Handling Prepare all reagents fresh and ensure thorough mixing. Use calibrated pipettes and consistent pipetting techniques to minimize variability.
Contamination Test cell cultures for mycoplasma contamination, which can alter cellular signaling and response to treatment.

Data Presentation

Table 1: Recommended Starting Concentrations for In Vitro Assays

Compound ClassExample CompoundRecommended Concentration RangeReference
StinelsRapastinel30 nM - 100 nM
StinelsZelquistinel20 nM - 100 nM

Table 2: Suggested Incubation Time Ranges for Different Biological Endpoints

Biological EndpointSuggested Time RangeRationale
ERK/mTOR Phosphorylation5 - 60 minutesPhosphorylation is a rapid and often transient signaling event.
BDNF Protein Expression/Secretion6 - 24 hoursChanges in protein synthesis and secretion require more time than rapid signaling events.
Calcium InfluxSeconds to minutesNMDA receptor activation and subsequent calcium influx is a very rapid process.
Synaptic Plasticity (e.g., LTP)30 minutes pre-incubationAllows for the compound to bind to the receptor prior to inducing plasticity.

Experimental Protocols

Protocol 1: Calcium Influx Assay for NMDA Receptor Modulation

This protocol is adapted for a 96-well plate format and is based on common procedures for measuring NMDA receptor activity.

Materials:

  • HEK293 cells expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A)

  • This compound

  • NMDA and Glycine (agonists)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

  • Compound Addition: Add this compound at various concentrations to the appropriate wells. Include a vehicle control.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Agonist Injection and Measurement: Use an automated injection system to add a solution of NMDA and Glycine to the wells while continuously measuring the fluorescence.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence or the area under the curve and normalize to the vehicle control to determine the effect of this compound.

Protocol 2: Western Blot for p-ERK and p-mTOR

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with different concentrations of this compound for various short time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse with ice-cold Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities for the phosphorylated proteins and normalize to the corresponding total protein levels.

Protocol 3: BDNF ELISA

Materials:

  • Neuronal cell line or primary neurons

  • This compound

  • Human or Rat BDNF ELISA Kit (select based on the species of your cells)

  • Plate reader

Procedure:

  • Cell Treatment: Plate cells and treat with this compound for longer incubation times (e.g., 6, 12, 24 hours).

  • Sample Collection: Collect the cell culture supernatant. It may be necessary to centrifuge the supernatant to remove any cellular debris.

  • ELISA Assay: Perform the BDNF ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating to allow BDNF to bind.

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate and stopping the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of BDNF in your samples by comparing the absorbance to the standard curve.

Visualizations

Risevistinel_Signaling_Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Binds to allosteric site Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation ERK_pathway ERK Pathway Ca_influx->ERK_pathway mTOR_pathway mTOR Pathway Ca_influx->mTOR_pathway p_ERK p-ERK ERK_pathway->p_ERK p_mTOR p-mTOR mTOR_pathway->p_mTOR CREB CREB p_ERK->CREB BDNF_expression BDNF Gene Expression p_mTOR->BDNF_expression CREB->BDNF_expression Synaptic_Plasticity Enhanced Synaptic Plasticity BDNF_expression->Synaptic_Plasticity

Caption: this compound Signaling Pathway.

Experimental_Workflow_pERK start Start: Plate Cells treatment Treat with this compound (Time-course: 5-60 min) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (p-ERK & Total ERK) transfer->immunoblot detection Signal Detection (ECL) immunoblot->detection analysis Data Analysis (Normalize p-ERK to Total ERK) detection->analysis

Caption: Western Blot Workflow for p-ERK.

Troubleshooting_Logic start No Observable Effect check_time Is incubation time optimized? start->check_time check_conc Is concentration optimized? check_time->check_conc No run_time_course Action: Run Time-Course check_time->run_time_course Yes check_stability Is compound stable? check_conc->check_stability No run_dose_response Action: Run Dose-Response check_conc->run_dose_response Yes prepare_fresh Action: Prepare Fresh Stock check_stability->prepare_fresh Yes re_evaluate Re-evaluate Experiment check_stability->re_evaluate No run_time_course->re_evaluate run_dose_response->re_evaluate prepare_fresh->re_evaluate

Caption: Troubleshooting Logic for No Effect.

References

Validation & Comparative

Comparative Efficacy of Risevistinel in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison with a Selective Serotonin Reuptake Inhibitor (SSRI) and a Non-selective NMDA Receptor Antagonist

This guide provides a comparative analysis of the preclinical efficacy of Risevistinel, a novel N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator, in a validated animal model of depression. Due to the limited availability of direct comparative studies of this compound, this guide utilizes data from a closely related compound, zelquistinel, which shares a similar mechanism of action. The performance of zelquistinel is compared against two established antidepressant agents: fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and ketamine, a non-selective NMDA receptor antagonist.

Data Presentation

The following table summarizes the quantitative data from preclinical studies evaluating the antidepressant-like effects of zelquistinel, fluoxetine, and ketamine in the rat forced swim test (FST). The FST is a widely used behavioral assay to screen for potential antidepressant drugs. A decrease in immobility time in this test is indicative of an antidepressant-like effect.

CompoundClassDosing (Rodent Model)Outcome in Forced Swim TestReference
Zelquistinel NMDA Receptor Positive Allosteric Modulator0.1-100 µg/kg (oral, single dose) in ratsRapid and sustained decrease in immobility time.[1]
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)10 mg/kg (i.p.) in ratsSubchronic treatment leads to a significant increase in swimming time and a decrease in immobility. Acute treatment may have varied effects.[2][3][4]
Ketamine Non-selective NMDA Receptor Antagonist10 mg/kg (i.p.) in miceRapid and significant reduction in immobility time.[5]

Experimental Protocols

Forced Swim Test (FST) in Rodents

The Forced Swim Test is a behavioral despair model used to assess antidepressant efficacy. The protocol generally involves two sessions: a pre-test session and a test session.

  • Apparatus : A transparent cylindrical tank (typically 40-50 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure :

    • Pre-test Session : On the first day, each animal is individually placed in the water-filled cylinder for a 15-minute period. This session serves to induce a state of behavioral despair.

    • Drug Administration : Test compounds (e.g., this compound, fluoxetine, ketamine) or a vehicle control are administered at specified times before the test session. The route of administration (e.g., oral, intraperitoneal) and the time between administration and testing are critical parameters that vary depending on the pharmacokinetic properties of the drug.

    • Test Session : 24 hours after the pre-test session, the animals are placed back into the swim tank for a 5-minute test session. The session is typically video-recorded for later analysis.

  • Data Analysis : The primary measure is the duration of immobility, which is defined as the time the animal spends floating or making only minimal movements necessary to keep its head above water. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is interpreted as an antidepressant-like effect. Other behaviors, such as swimming and climbing, may also be scored to provide a more detailed behavioral profile of the compound.

Mandatory Visualization

Risevistinel_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_ion Ca²⁺ NMDA_R->Ca_ion influx This compound This compound This compound->NMDA_R positively modulates Signaling_Cascade Downstream Signaling (e.g., CaMK, ERK, CREB) Ca_ion->Signaling_Cascade activates Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Signaling_Cascade->Synaptic_Plasticity promotes

This compound's Proposed Signaling Pathway

FST_Workflow cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test cluster_analysis Data Analysis Habituation Animal Habituation Pre_Test 15-min Forced Swim Habituation->Pre_Test Drug_Admin Drug Administration (this compound, Fluoxetine, Ketamine, or Vehicle) Pre_Test->Drug_Admin 24h interval Test_Session 5-min Forced Swim Drug_Admin->Test_Session Video_Record Video Recording Test_Session->Video_Record Behavioral_Scoring Scoring of Immobility, Swimming, and Climbing Video_Record->Behavioral_Scoring Statistical_Analysis Statistical Comparison between Groups Behavioral_Scoring->Statistical_Analysis

Forced Swim Test Experimental Workflow

References

Risevistinel: A Comparative Analysis of its NMDA Receptor Modulation Across Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Risevistinel (NYX-783), a novel N-methyl-D-aspartate (NMDA) receptor modulator, with other relevant compounds. This document summarizes the current understanding of this compound's mechanism of action, its effects on various cell types, and the experimental protocols used to elucidate these findings.

This compound is a positive allosteric modulator of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1] Its unique modulatory properties offer a potential therapeutic advantage over traditional NMDA receptor antagonists, such as ketamine, by enhancing receptor function without inducing psychotomimetic side effects.[2][3] This guide will delve into the available data on this compound's cellular effects, compare them with other NMDA modulators, and provide detailed experimental methodologies for researchers interested in this field.

Comparative Efficacy and Cellular Effects

Current research has primarily focused on the effects of this compound on neuronal populations within the medial prefrontal cortex (mPFC), a brain region crucial for emotional regulation and cognition. Studies have demonstrated that this compound enhances NMDA-induced inward currents in both excitatory (pyramidal) and inhibitory (GABAergic) neurons in this region. This effect is dependent on the GluN2B subunit of the NMDA receptor and is linked to the downstream expression of Brain-Derived Neurotrophic Factor (BDNF), a critical molecule for neuronal survival and growth.

While direct comparative studies of this compound with other NMDA modulators at the cellular level are limited, we can infer its distinct profile from existing data. Unlike the NMDA receptor antagonist ketamine, which blocks the receptor channel, this compound acts as a positive modulator, enhancing its function. This difference in mechanism likely underlies the absence of ketamine-like side effects with this compound.

The "stinel" class of compounds, which includes rapastinel, apimostinel, and zelquistinel, shares a similar mechanism of positive allosteric modulation of the NMDA receptor. While direct quantitative comparisons with this compound are not yet available in the literature, studies on rapastinel have shown that its antidepressant-like effects are also associated with the activation of mTOR signaling pathways and dependent on BDNF release. However, one study comparing R-ketamine and rapastinel found that R-ketamine had a more potent and longer-lasting antidepressant effect and that only R-ketamine significantly attenuated reductions in BDNF-TrkB signaling in the prefrontal cortex and hippocampus of stressed mice.

A significant gap in the current knowledge is the effect of this compound on glial cells, including astrocytes, microglia, and oligodendrocytes. These cells are now recognized to play active roles in neurotransmission and brain health, and they express functional NMDA receptors. Further research is warranted to understand how this compound modulates these cell types, which could reveal additional therapeutic mechanisms.

Table 1: Summary of this compound's Effects on Different Cell Types

Cell TypeBrain RegionEffect of this compound (NYX-783)Receptor Subunit SpecificityDownstream SignalingReference
Excitatory (Pyramidal) Neurons Infralimbic medial prefrontal cortex (IL mPFC)Enhancement of NMDA-induced inward currentsGluN2BBDNF expression required for behavioral effects
Inhibitory (GABAergic) Neurons Infralimbic medial prefrontal cortex (IL mPFC)Enhancement of NMDA-induced inward currentsGluN2B-
Astrocytes -Data not available---
Microglia -Data not available---
Oligodendrocytes -Data not available---

Signaling Pathways and Experimental Workflows

The proposed signaling pathway for this compound in neurons involves its positive allosteric modulation of GluN2B-containing NMDA receptors, leading to increased calcium influx and subsequent activation of downstream signaling cascades that promote the expression of BDNF. This neurotrophic factor then contributes to the therapeutic effects observed in preclinical models of PTSD.

Risevistinel_Signaling_Pathway This compound This compound (NYX-783) NMDAR NMDA Receptor (GluN2B Subunit) This compound->NMDAR Positive Allosteric Modulation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Increased Channel Opening Downstream Downstream Signaling Cascades Ca_influx->Downstream BDNF BDNF Expression Downstream->BDNF Therapeutic Therapeutic Effects (e.g., Fear Extinction) BDNF->Therapeutic

This compound's Proposed Signaling Pathway in Neurons.

Experimental investigation of this compound's effects typically involves a combination of electrophysiological and molecular biology techniques. A common workflow is to use whole-cell patch-clamp recordings to measure NMDA-induced currents in specific neuronal populations in brain slices, followed by molecular analyses to assess changes in protein expression, such as BDNF.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_molecular Molecular Biology A Brain Slice Preparation B Whole-Cell Patch-Clamp Recording A->B C Application of NMDA and this compound B->C D Measurement of NMDA-induced Currents C->D E Tissue Homogenization D->E Correlate Findings F Western Blot / qPCR E->F G Quantification of BDNF Expression F->G

Typical Experimental Workflow for Studying this compound.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents in Neurons

This protocol is adapted from standard methods used to study NMDA receptor function in brain slices.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, and 1 MgCl₂.

  • Rapidly dissect the brain and prepare 300 µm coronal slices of the desired region (e.g., mPFC) using a vibratome in ice-cold, oxygenated aCSF.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature.

  • Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • The intracellular solution for recording NMDA currents typically contains (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.3 with CsOH.

3. Data Acquisition:

  • Obtain a gigaseal (>1 GΩ) on the membrane of the target neuron and then rupture the membrane to achieve whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

  • Locally apply NMDA (e.g., 100 µM) with a co-agonist like glycine (e.g., 10 µM) using a puffer pipette for a short duration (e.g., 100 ms) to evoke an inward current.

  • After establishing a stable baseline of NMDA-evoked currents, co-apply this compound (at desired concentrations) with NMDA and measure the change in the current amplitude.

  • Data is typically acquired using a patch-clamp amplifier and appropriate software.

Calcium Imaging of Astrocytes using Fura-2 AM

This protocol describes a method for measuring intracellular calcium changes in cultured astrocytes.

1. Cell Culture and Dye Loading:

  • Culture primary astrocytes or an astrocytic cell line on glass coverslips.

  • Wash the cells with a balanced salt solution (BSS) containing (in mM): 130 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH 7.4.

  • Incubate the cells with 2-5 µM Fura-2 AM in BSS for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells with BSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

2. Imaging Setup:

  • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm using a CCD camera.

3. Experimental Procedure:

  • Perfuse the cells with BSS to establish a baseline fluorescence ratio.

  • Apply stimuli such as NMDA and glycine, with and without this compound, through the perfusion system.

  • Record the changes in the 340/380 nm fluorescence ratio over time, which corresponds to changes in intracellular calcium concentration.

  • At the end of each experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, and the minimum ratio (Rmin) in a calcium-free solution containing a chelator like EGTA.

Conclusion

This compound (NYX-783) represents a promising novel therapeutic agent that positively modulates NMDA receptor function. The available data indicates its efficacy in enhancing neuronal activity in the mPFC through a GluN2B- and BDNF-dependent mechanism. However, to fully understand its therapeutic potential and to cross-validate these findings, further research is critically needed to investigate its effects on a wider range of cell types, particularly glial cells. Direct, quantitative comparisons with other NMDA modulators like ketamine and other "stinels" will also be crucial in defining its unique pharmacological profile. The experimental protocols provided in this guide offer a starting point for researchers to contribute to this important area of neuroscience and drug development.

References

A Head-to-Head Comparison of Risevistinel and Its Analogs in Modulating NMDA Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risevistinel (also known as NYX-783) is a novel, small molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. It belongs to a broader class of compounds known as "stinels," which have garnered significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders. This guide provides a head-to-head comparison of this compound and its key analogs—rapastinel, apimostinel, and zelquistinel—focusing on their performance based on available preclinical and clinical data. The information presented herein is intended to support researchers and drug development professionals in understanding the nuanced differences between these promising NMDA receptor modulators.

Mechanism of Action: A Shared Target, Distinct Properties

This compound and its analogs all function as positive allosteric modulators of the NMDA receptor. This means they bind to a site on the receptor that is distinct from the binding sites for the primary agonists, glutamate and glycine (or D-serine).[1] This binding event enhances the receptor's response to agonist binding, thereby potentiating NMDA receptor activity. This mechanism is believed to underlie the observed effects on synaptic plasticity, which are crucial for learning, memory, and mood regulation.[2] Preclinical studies have shown that NYX-783, a compound closely related to this compound, increases NMDA-induced inward currents in neurons.[3][4]

It is important to note that the "stinel" family of compounds, including rapastinel, apimostinel, and zelquistinel, are also characterized as NMDA receptor PAMs.[2] While they share a common mechanism, their distinct chemical structures lead to variations in potency, bioavailability, and pharmacokinetic profiles.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its analogs. It is critical to acknowledge that the data presented here are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution. Data for NYX-2925, a compound structurally and functionally similar to this compound, is included where specific data for this compound is unavailable.

Table 1: In Vitro Potency and Efficacy

CompoundTargetAssay TypePotency (EC₅₀)Efficacy (Eₘₐₓ)Notes
This compound (NYX-783) NMDA ReceptorNot specifiedData not availableData not available
NYX-2925 NMDA ReceptorCalcium InfluxData not availableEnhances NMDA-induced calcium influx
Rapastinel NMDA ReceptorCalcium InfluxMaximally enhanced at 100 nMData not available
Apimostinel NMDA ReceptorIn vitro assays~1000-fold more potent than rapastinelData not available
Zelquistinel NMDA ReceptorCalcium InfluxMaximally potentiated at a 5-fold lower concentration than rapastinelEnhances NMDAR-mediated calcium influx

Table 2: Pharmacokinetic Properties

CompoundAdministration RouteBioavailabilityHalf-life (t½)Brain PenetrationNotes
This compound (NYX-783) OralData not availableData not availableYes
NYX-2925 OralData not availableData not availableCrosses the blood-brain barrier
Rapastinel IntravenousNot applicableData not availableReadily crosses the blood-brain barrier
Apimostinel Intravenous, OralOrally bioavailable formulation in developmentData not availableEnhanced metabolic stability and pharmacokinetic profile compared to rapastinel
Zelquistinel Oral~100%1.2–2 hoursYesLonger plasma half-life compared to rapastinel

Experimental Protocols

Calcium Influx Assay

A common method to assess the functional activity of NMDA receptor modulators is the calcium influx assay. This assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency and efficacy of a test compound in modulating NMDA receptor-mediated calcium influx in a cellular model.

Materials:

  • HEK293 cells stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

  • NMDA receptor agonists (glutamate and glycine or D-serine).

  • Test compounds (this compound and its analogs).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the desired NMDA receptor subunits into a 96-well or 384-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye diluted in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a predetermined period.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Addition: Inject a solution containing the NMDA receptor agonists (glutamate and a co-agonist) into the wells to stimulate the receptors.

  • Data Acquisition: Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence intensity is proportional to the calcium influx. Calculate the EC₅₀ and Eₘₐₓ values for each test compound by fitting the concentration-response data to a suitable pharmacological model.

In Vivo Electrophysiology

In vivo electrophysiology allows for the assessment of a compound's effect on neuronal activity and synaptic plasticity in a living animal model.

Objective: To measure the effect of a test compound on NMDA receptor-mediated synaptic responses and long-term potentiation (LTP) in a specific brain region (e.g., hippocampus or prefrontal cortex).

Materials:

  • Anesthetized animal (e.g., rat or mouse).

  • Stereotaxic apparatus.

  • Recording and stimulating electrodes.

  • Amplifier and data acquisition system.

  • Test compound solution for systemic or local administration.

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus.

  • Electrode Implantation: Surgically implant stimulating and recording electrodes into the target brain region based on stereotaxic coordinates.

  • Baseline Recording: Record baseline synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) by delivering electrical stimuli.

  • Compound Administration: Administer the test compound either systemically (e.g., intraperitoneal injection) or locally (e.g., microinfusion).

  • Post-Compound Recording: Continue to record synaptic responses to assess the effect of the compound on baseline synaptic transmission.

  • LTP Induction: Apply a high-frequency stimulation protocol to induce LTP.

  • LTP Measurement: Record synaptic responses for an extended period after LTP induction to measure the magnitude and stability of potentiation.

  • Data Analysis: Compare the fEPSP slope or amplitude before and after compound administration and before and after LTP induction to determine the compound's effect on synaptic transmission and plasticity.

Signaling Pathways and Experimental Workflows

NMDA_Receptor_Signaling_Pathway NMDA Receptor Signaling and Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 This compound This compound & Analogs (PAMs) This compound->NMDAR Allosteric Binding Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP, LTD) Downstream->Plasticity

Caption: Simplified signaling pathway of NMDA receptor activation and positive allosteric modulation.

Experimental_Workflow_Calcium_Influx Workflow for Calcium Influx Assay start Start cell_plating Plate NMDA Receptor- Expressing Cells start->cell_plating dye_loading Load Cells with Calcium-Sensitive Dye cell_plating->dye_loading compound_addition Add Test Compounds dye_loading->compound_addition agonist_stimulation Stimulate with Glutamate + Glycine compound_addition->agonist_stimulation data_acquisition Measure Fluorescence (Calcium Influx) agonist_stimulation->data_acquisition data_analysis Analyze Data (EC₅₀, Eₘₐₓ) data_acquisition->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for a cell-based calcium influx assay.

Conclusion

This compound and its analogs represent a promising class of NMDA receptor positive allosteric modulators. While direct comparative preclinical data remains limited in the public domain, the available information suggests a clear progression in drug-like properties from the initial tetrapeptide, rapastinel, to the more potent and orally bioavailable small molecule, zelquistinel. This compound (NYX-783) is positioned as a novel modulator with therapeutic potential, although more comprehensive head-to-head preclinical studies would be beneficial to fully elucidate its pharmacological profile relative to its analogs. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers aiming to further investigate these compounds and their therapeutic potential. As more data becomes available, a clearer picture of the distinct advantages of each compound will emerge, aiding in the development of next-generation therapies for a variety of neurological and psychiatric conditions.

References

Independent Verification of Risevistinel's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Risevistinel (NYX-783) with other N-methyl-D-aspartate (NMDA) receptor modulators. The information is presented to facilitate an independent verification of this compound's mechanism of action, with supporting experimental data and detailed protocols.

This compound is a novel positive allosteric modulator (PAM) of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2][3] Its unique mechanism of action offers a promising therapeutic avenue for various central nervous system (CNS) disorders, including post-traumatic stress disorder (PTSD).[1][4] This guide will delve into the experimental data defining this compound's function and compare it with other notable NMDA receptor modulators.

Comparative Analysis of NMDA Receptor Modulators

The following table summarizes the key characteristics of this compound and other selected NMDA receptor modulators, providing a basis for comparative analysis.

CompoundClassMechanism of ActionKey Experimental Findings
This compound (NYX-783) Positive Allosteric Modulator (PAM)Enhances NMDA receptor function through positive allosteric modulation, with a dependence on the GluN2B subunit.- Specifically enhances NMDA-induced inward currents in both excitatory and inhibitory neurons of the infralimbic medial prefrontal cortex (IL mPFC). - Does not alter AMPA receptor-mediated currents. - Its effect on NMDA currents is abolished by the knockdown of the Grin2b gene. - Reduces spontaneous recovery of fear in rodent models of PTSD.
SAGE-718 (Dalzanemdor) Positive Allosteric Modulator (PAM)A neuroactive steroid derivative that potentiates NMDA receptor activity.- Potentiates GluN1/GluN2A-D NMDA receptors with equipotency. - Increases the rate of unblock of the NMDA receptor open channel blocker ketamine, suggesting an increase in channel open probability. - Ameliorates deficits in preclinical models of NMDA receptor hypofunction.
Rapastinel (GLYX-13) Positive Allosteric Modulator (PAM)Modulates the NMDA receptor at a novel site, independent of the glycine co-agonist site.- Exhibits a biphasic dose-response, enhancing NMDA receptor-mediated synaptic plasticity at lower concentrations and showing less effect or inhibition at higher concentrations. - Does not possess the psychotomimetic side effects associated with ketamine.
Ketamine Uncompetitive AntagonistBlocks the NMDA receptor channel pore in an activity-dependent manner.- Produces rapid and robust antidepressant effects. - Can induce psychotomimetic and dissociative side effects.

Experimental Protocols

To facilitate the independent verification of the presented findings, detailed methodologies for key experiments are provided below.

Electrophysiological Recording of NMDA Receptor Currents

Objective: To measure the effect of this compound on NMDA receptor-mediated currents in neurons.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., from the medial prefrontal cortex) from rodents.

  • Cell Identification: Identify pyramidal neurons or interneurons for recording, for instance, by using transgenic animals expressing fluorescent reporters.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on the selected neuron.

    • Voltage-clamp the neuron at a holding potential of -70 mV.

    • Perfuse the slice with an artificial cerebrospinal fluid (aCSF) containing blockers of AMPA and GABA receptors to isolate NMDA receptor currents.

  • Drug Application:

    • Obtain a stable baseline recording of NMDA receptor-mediated inward currents, which can be evoked by local application of NMDA.

    • Bath-apply this compound at the desired concentration (e.g., 0.1 µM) and record the changes in the NMDA-induced currents.

  • Data Analysis: Compare the amplitude of the NMDA-induced currents before and after the application of this compound.

Binding Assays

Objective: To determine the binding affinity and selectivity of a compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from brain tissue or from cell lines expressing specific NMDA receptor subtypes.

  • Radioligand Binding:

    • Incubate the membrane preparation with a radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [³H]MK-801 for the channel pore).

    • Include varying concentrations of the unlabeled test compound (e.g., this compound) to compete with the radioligand.

  • Separation and Detection: Separate the bound from the free radioligand by rapid filtration. Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) to determine the binding affinity.

Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to NMDA receptor activation and modulation.

Methodology:

  • Cell Culture and Loading: Culture primary neurons or cell lines expressing NMDA receptors and load them with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).

  • Fluorescence Microscopy: Use a fluorescence microscope equipped with a ratiometric imaging system to measure the fluorescence intensity at two different excitation wavelengths.

  • Stimulation and Drug Application:

    • Establish a baseline fluorescence ratio.

    • Stimulate the cells with NMDA and a co-agonist (e.g., glycine or D-serine) to induce calcium influx through NMDA receptors.

    • Apply the test compound (e.g., this compound) and observe its effect on the NMDA-induced calcium response.

  • Data Analysis: Calculate the ratio of fluorescence intensities to determine the relative changes in intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathway of this compound, a typical experimental workflow for its characterization, and the logical relationships between different classes of NMDA receptor modulators.

Risevistinel_Signaling_Pathway cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Channel Opening This compound This compound This compound->NMDA_Receptor Positive Allosteric Modulation Glutamate_Glycine Glutamate / Glycine Glutamate_Glycine->NMDA_Receptor Agonist Binding BDNF_Signaling BDNF Signaling (e.g., TrkB activation) Ca_Influx->BDNF_Signaling Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) BDNF_Signaling->Synaptic_Plasticity Therapeutic_Effects Therapeutic Effects (e.g., Reduced Fear Recovery) Synaptic_Plasticity->Therapeutic_Effects

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Hypothesis: This compound is an NMDA Receptor PAM Binding_Assay Binding Assays (Determine affinity and site) Start->Binding_Assay Electrophysiology Electrophysiology (Measure effects on receptor function) Start->Electrophysiology Calcium_Imaging Calcium Imaging (Assess cellular response) Start->Calcium_Imaging Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis In_Vivo_Models In Vivo Models (e.g., PTSD rodent models) Conclusion Conclusion: Mechanism of Action Verified In_Vivo_Models->Conclusion Data_Analysis->In_Vivo_Models

Caption: Experimental workflow for this compound's characterization.

NMDA_Modulator_Classes cluster_antagonists Antagonists NMDA_Receptor_Modulators NMDA Receptor Modulators PAMs Positive Allosteric Modulators (e.g., this compound, SAGE-718) NMDA_Receptor_Modulators->PAMs Antagonists Antagonists NMDA_Receptor_Modulators->Antagonists Partial_Agonists Partial Agonists NMDA_Receptor_Modulators->Partial_Agonists Competitive Competitive Uncompetitive Uncompetitive (e.g., Ketamine) Non-competitive Non-competitive

Caption: Classification of NMDA receptor modulators.

References

Risevistinel: A Novel NMDA Receptor Modulator - Performance Benchmark Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Risevistinel (NYX-783), a novel positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. The information is compiled from existing literature to aid researchers and drug development professionals in evaluating its therapeutic potential.

Mechanism of Action and Signaling Pathway

This compound is a positive allosteric modulator of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1] Unlike direct agonists or antagonists, this compound enhances the receptor's response to the endogenous co-agonists glutamate and glycine (or D-serine). This modulation is thought to restore normal NMDA receptor function in conditions where it is hypoactive.

The downstream signaling cascade of this compound's action involves the activation of crucial pathways for neuroplasticity. Preclinical studies have shown that its effects on fear extinction and the reduction of spontaneous fear recovery are dependent on the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and growth.[2] The mechanism is linked to the GluN2B subunit of the NMDA receptor.[2]

dot digraph "this compound Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7];

This compound [label="this compound\n(NYX-783)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor\n(GluN2B Subunit)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca²+ Influx", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; BDNF [label="BDNF\nExpression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroplasticity [label="Enhanced\nNeuroplasticity\n(e.g., Fear Extinction)", fillcolor="#F1F3F4", fontcolor="#202124"];

This compound -> NMDAR [label=" Positive\n Allosteric\n Modulation"]; NMDAR -> Ca_Influx [label=" Enhances\n Channel\n Opening"]; Ca_Influx -> Downstream; Downstream -> BDNF; BDNF -> Neuroplasticity; } this compound's proposed signaling pathway.

Performance Data: Preclinical and Clinical Trials

This compound and the related compound NYX-2925 have been evaluated in both preclinical models and clinical trials for various neurological and psychiatric conditions.

Preclinical Performance in a Post-Traumatic Stress Disorder (PTSD) Model

In rodent models of PTSD, specifically the auditory fear conditioning and single-prolonged stress models, this compound (NYX-783) demonstrated a significant reduction in the spontaneous recovery of fear and an enhancement of fear extinction.[2][3] These effects suggest a potential to mitigate the persistent and intrusive fear memories characteristic of PTSD.

Clinical Trial Performance

This compound (NYX-783) in Post-Traumatic Stress Disorder (PTSD)

A Phase 2 clinical trial (NCT04044664) investigating this compound for PTSD showed promising results. The study reported clinically meaningful and statistically significant improvements in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total score and its symptom domain sub-scores, particularly at a 50 mg dose. The treatment was also well-tolerated. However, it is important to note that the development of NYX-783 for PTSD was later halted.

NYX-2925 in Painful Diabetic Peripheral Neuropathy (DPN)

A Phase 2b clinical trial of NYX-2925 in patients with painful diabetic peripheral neuropathy did not meet its primary endpoint. The trial did not show a statistically significant difference between the drug and placebo in reducing the average daily pain score.

Comparison with Existing Treatments

Direct head-to-head clinical trial data comparing this compound with current standard-of-care treatments is limited in the publicly available literature. The following tables provide a comparative overview based on existing data for the respective conditions.

This compound (NMDA Modulator) vs. SSRIs for PTSD
FeatureThis compound (NYX-783)Selective Serotonin Reuptake Inhibitors (SSRIs)
Mechanism of Action Positive allosteric modulator of the NMDA receptor, enhancing neuroplasticity.Inhibit the reuptake of serotonin, increasing its availability in the synapse.
Reported Efficacy Phase 2 data showed significant improvement in CAPS-5 scores vs. placebo.Considered first-line treatment with a 50-60% response rate in clinical trials. Sertraline and paroxetine are FDA-approved for PTSD.
Onset of Action Potentially rapid, targeting synaptic plasticity.Typically requires several weeks for therapeutic effects to become apparent.
Tolerability Generally well-tolerated in Phase 2 trials.Common side effects include nausea, headache, insomnia, and sexual dysfunction.
NYX-2925 (NMDA Modulator) vs. Pregabalin for Neuropathic Pain
FeatureNYX-2925Pregabalin
Mechanism of Action Positive allosteric modulator of the NMDA receptor.Binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing neurotransmitter release.
Reported Efficacy Failed to meet the primary endpoint in a Phase 2b trial for painful diabetic neuropathy (no significant difference from placebo).Established efficacy for various types of neuropathic pain, considered a first-line treatment.
Tolerability Well-tolerated in clinical trials.Common side effects include dizziness, somnolence, and peripheral edema.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound and related compounds.

Preclinical: Auditory Fear Conditioning and Extinction in Mice

This model is used to study fear learning and memory, relevant to conditions like PTSD.

Workflow:

dot digraph "Auditory Fear Conditioning Workflow" { graph [rankdir="LR", nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=9, margin=0.1]; edge [arrowsize=0.6];

Habituation [label="Habituation\n(Exploration of chamber)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditioning [label="Conditioning\n(Auditory cue + footshock)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extinction_Training [label="Extinction Training\n(Auditory cue, no footshock)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spontaneous_Recovery_Test [label="Spontaneous Recovery Test\n(Auditory cue presentation after delay)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis\n(Measure freezing behavior)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Habituation -> Conditioning; Conditioning -> Extinction_Training; Extinction_Training -> Spontaneous_Recovery_Test; Spontaneous_Recovery_Test -> Analysis; } Auditory fear conditioning experimental workflow.

Detailed Steps:

  • Habituation: Mice are allowed to explore a novel conditioning chamber for a set period.

  • Conditioning: An auditory conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. This pairing is repeated multiple times.

  • Extinction Training: On subsequent days, the mice are re-exposed to the conditioning chamber and presented with the CS repeatedly without the US.

  • Spontaneous Recovery Test: After a delay period, the mice are again presented with the CS to assess the return of the fear response (freezing behavior).

  • Behavioral Analysis: The primary measure of fear is the duration of freezing, a state of complete immobility except for respiration.

Preclinical: Single-Prolonged Stress (SPS) Model in Rodents

The SPS model is used to induce long-lasting behavioral and physiological changes that resemble some symptoms of PTSD.

Workflow:

dot digraph "Single-Prolonged Stress Workflow" { graph [rankdir="LR", nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=9, margin=0.1]; edge [arrowsize=0.6];

Restraint [label="2-hour Restraint", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Forced_Swim [label="20-minute Forced Swim", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ether [label="Ether Anesthesia", fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="7-day Social Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Behavioral_Testing [label="Behavioral Testing\n(e.g., Fear Conditioning)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Restraint -> Forced_Swim -> Ether -> Isolation -> Behavioral_Testing; } Single-Prolonged Stress (SPS) experimental workflow.

Detailed Steps:

  • Restraint: Animals are placed in a restrainer for 2 hours.

  • Forced Swim: Immediately following restraint, animals undergo a 20-minute forced swim.

  • Ether Anesthesia: Following the swim, animals are exposed to ether until loss of consciousness.

  • Social Isolation: The animals are then housed individually for a period of 7 days to allow for the development of PTSD-like symptoms.

  • Behavioral Testing: After the isolation period, animals are subjected to behavioral tests, such as the fear conditioning paradigm, to assess for anxiety-like behaviors and fear memory alterations.

Conclusion

This compound represents a novel therapeutic approach targeting the NMDA receptor system. Preclinical studies in models of PTSD have demonstrated its potential to modulate fear memory processes. While initial Phase 2 clinical data in PTSD were promising, the subsequent halt in development raises questions about its ultimate clinical viability for this indication. The related compound, NYX-2925, did not demonstrate efficacy in a clinical trial for painful diabetic neuropathy.

Further research is needed to fully understand the therapeutic window and optimal indications for this compound and other NMDA receptor positive allosteric modulators. Direct comparative studies against current standards of care will be essential to definitively establish their place in the therapeutic landscape. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in their future investigations of this class of compounds.

References

Comparative Analysis of the Therapeutic Window of Risevistinel and Other N-Methyl-D-Aspartate (NMDA) Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic window of Risevistinel (NYX-783), a novel positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, in relation to other prominent NMDA receptor modulators. The objective is to present available preclinical and clinical data to inform research and development in the field of neuropsychiatric and neurological disorders.

Introduction

The therapeutic window, a critical concept in pharmacology, defines the dosage range of a drug that provides therapeutic benefits without causing significant adverse effects. A wider therapeutic window is generally indicative of a safer drug, allowing for greater dosing flexibility and a lower risk of toxicity. This is particularly crucial for drugs targeting the central nervous system, where off-target effects can lead to severe adverse events.

This compound is a novel investigational drug that enhances the function of NMDA receptors, which are pivotal in synaptic plasticity, learning, and memory. Its unique mechanism of action as a positive allosteric modulator suggests a potentially different therapeutic and safety profile compared to traditional NMDA receptor antagonists like ketamine, or other modulators such as rapastinel and zelquistinel. This guide will synthesize the available data to compare the therapeutic windows of these compounds.

Data Presentation

However, a qualitative and semi-quantitative comparison can be made based on the effective doses observed in preclinical and clinical studies and any reported adverse effects. The following table summarizes the available dose-response information.

CompoundMechanism of ActionPreclinical Efficacy ModelEffective Dose Range (Preclinical)Clinical Indication (Studied)Effective Dose Range (Clinical)Notes on Safety/Tolerability
This compound (NYX-783) Positive Allosteric ModulatorFear Extinction (PTSD model)0.1 - 1 mg/kgPost-Traumatic Stress Disorder (PTSD)10 mg, 50 mg (once daily)Favorable adverse event and tolerability profile reported in Phase II trials[1].
Ketamine Non-competitive AntagonistForced Swim Test (Antidepressant model)10 - 50 mg/kg[2]Treatment-Resistant Depression0.5 mg/kg (IV infusion)Psychotomimetic side effects, abuse potential, and neurotoxicity are significant concerns[3].
Rapastinel (GLYX-13) Selective Modulator (Glycine-site partial agonist)Chronic Unpredictable Stress (Antidepressant model)3 mg/kg (IV)[4]Major Depressive Disorder (MDD)N/A (Failed Phase III trials)Reported to lack ketamine-like psychotomimetic side effects[5].
Zelquistinel Allosteric ModulatorForced Swim Test (Antidepressant model)0.1 - 100 µg/kg (oral)Major Depressive Disorder (MDD)N/A (In clinical development)Preclinical studies suggest a wide safety margin with no observed motor impairment at doses significantly higher than effective doses.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of NMDA Receptor Modulators

NMDA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drugs Drug Intervention Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Opens Channel Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Ca_Influx->Synaptic_Plasticity Activates This compound This compound (Positive Allosteric Modulator) This compound->NMDAR Enhances Glutamate Binding Ketamine Ketamine (Antagonist) Ketamine->NMDAR Blocks Channel

Caption: Mechanism of action of this compound and Ketamine on the NMDA receptor signaling pathway.

Experimental Workflow for Preclinical Antidepressant Screening

Preclinical_Workflow start Rodent Model (e.g., Mouse, Rat) drug_admin Drug Administration (this compound or Comparator) start->drug_admin fst Forced Swim Test (FST) (Efficacy Assessment) drug_admin->fst rotarod Rotarod Test (Toxicity/Motor Coordination) drug_admin->rotarod data_analysis Data Analysis (ED50, TD50 Calculation) fst->data_analysis rotarod->data_analysis ti_calc Therapeutic Index (TI) Calculation (TD50/ED50) data_analysis->ti_calc end Comparative Assessment of Therapeutic Window ti_calc->end

Caption: A typical experimental workflow for determining the therapeutic index of a potential antidepressant in preclinical models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key preclinical assays used to assess the efficacy and potential toxicity of NMDA receptor modulators.

Forced Swim Test (FST) for Antidepressant-Like Activity

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Objective: To assess the effect of a compound on the duration of immobility in rodents forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.

Apparatus:

  • A transparent glass cylinder (40 cm high, 20 cm in diameter).

  • Water maintained at 23-25°C, filled to a depth of 15 cm.

Procedure:

  • Habituation (Day 1): Each animal is individually placed in the swim cylinder for a 15-minute pre-swim session. This is done to induce a baseline level of immobility for the test on the following day. After the session, the animals are removed, dried, and returned to their home cages.

  • Drug Administration (Day 2): Animals are administered the test compound (e.g., this compound, ketamine) or vehicle at a specified time before the test session (e.g., 30-60 minutes for acute administration).

  • Test Session (Day 2): Each animal is placed in the cylinder for a 5-minute swim session. The session is video-recorded for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

Data Analysis: The duration of immobility is compared between the drug-treated groups and the vehicle-treated control group. A dose-response curve can be generated to determine the ED50, the dose that reduces immobility by 50%.

Rotarod Test for Motor Coordination and Neurological Toxicity

The Rotarod test is used to assess motor coordination, balance, and the potential for a compound to cause neurological deficits.

Objective: To measure the ability of a rodent to maintain balance on a rotating rod. A decrease in the latency to fall from the rod indicates impaired motor coordination.

Apparatus:

  • A commercially available rotarod apparatus with a rotating rod (e.g., 3 cm in diameter for mice) that can be set to a constant or accelerating speed.

Procedure:

  • Training: Prior to the test day, animals are trained on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days. This is to acclimate them to the apparatus and establish a baseline performance.

  • Drug Administration: On the test day, animals are administered the test compound or vehicle.

  • Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed on the rotarod. The rod is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

  • Measurement: The latency to fall from the rod is recorded for each animal. If an animal clings to the rod and makes a full rotation without walking, this is also considered a fall.

Data Analysis: The latency to fall is compared between drug-treated and vehicle-treated groups. A dose-response curve can be generated to determine the TD50, the dose that causes 50% of the animals to fall from the rotarod within a specified time.

Discussion and Conclusion

The available data suggests that this compound and other "stinel" compounds like rapastinel and zelquistinel may possess a wider therapeutic window compared to the NMDA receptor antagonist ketamine. This is primarily inferred from the reported lack of psychotomimetic side effects, which are a major limiting factor for the clinical use of ketamine.

Preclinical findings for zelquistinel, which show antidepressant-like effects at very low doses (µg/kg range) and no motor impairment at significantly higher doses (mg/kg range), strongly suggest a large therapeutic index. While similar quantitative data for this compound is not yet publicly available, its positive clinical trial results in terms of efficacy and tolerability at doses of 10 mg and 50 mg for PTSD are promising.

In contrast, ketamine's therapeutic use is constrained by its narrow therapeutic window, with a close proximity between its antidepressant doses and those causing dissociative and psychotomimetic effects.

The development of positive allosteric modulators of the NMDA receptor, such as this compound, represents a promising strategy to harness the therapeutic potential of targeting the glutamatergic system while potentially avoiding the adverse effects associated with direct receptor antagonism.

Further preclinical studies that directly compare the ED50 and TD50 of this compound with other NMDA receptor modulators in standardized and validated animal models are necessary to definitively quantify and compare their therapeutic windows. Such data will be invaluable for guiding the future clinical development of this novel class of therapeutics.

References

Safety Operating Guide

Proper Disposal of Risevistinel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Risevistinel (also known as NYX-783) is not publicly available. The following disposal procedures are based on general best practices for handling research-grade chemical compounds with unknown hazard profiles. This guidance is intended to supplement, not replace, institutional safety protocols and the advice of a qualified environmental health and safety (EHS) professional. Researchers must consult their institution's EHS department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on providing procedural guidance to ensure the safe disposal of this novel compound, thereby building trust and promoting a culture of safety in the laboratory.

Chemical and Physical Properties of this compound

The following table summarizes the known quantitative data for this compound. This information is crucial for understanding its basic chemical characteristics.

PropertyValue
Molecular FormulaC₁₄H₂₃N₃O₄
Molecular Weight297.35 g/mol
CAS Number2591344-26-0

General Disposal Protocol for this compound

In the absence of a specific Safety Data Sheet, this compound should be treated as a potentially hazardous substance. The following step-by-step protocol outlines a conservative approach to its disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Step 2: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with the chemical.

  • Solid Waste: Collect any solid this compound, contaminated weigh boats, and disposable lab supplies (e.g., pipette tips, gloves) in the designated solid waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information (if available). Include the accumulation start date.

Step 3: Storage of Waste

  • Secure Location: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks.

  • Incompatible Materials: Ensure the stored waste is not in proximity to incompatible chemicals.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Provide Information: Be prepared to provide EHS with all available information about this compound, including its name, CAS number, and any other known properties.

Experimental Protocols

As this compound is a research compound, specific experimental protocols for its disposal are not established. The general disposal protocol provided above is based on standard laboratory safety practices for handling novel chemical entities.

Visualizing the Mechanism of Action: this compound and the NMDA Receptor Signaling Pathway

This compound is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. The following diagram illustrates the general signaling pathway of the NMDA receptor and the role of a positive allosteric modulator.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Subunit Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Subunit This compound This compound (Positive Allosteric Modulator) This compound->NMDAR Binds to Allosteric Site Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade Activates

Comprehensive Safety and Handling Guide for Risevistinel

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal protocols for Risevistinel (also known as NYX-783), a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] All personnel must review this document and the specific Safety Data Sheet (SDS) provided by the manufacturer before handling the compound.

Personal Protective Equipment (PPE)

Due to its biological activity, this compound should be handled with care to prevent accidental exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required PPE Protection Level
Handling solid powder (e.g., weighing, aliquoting) Double nitrile gloves, lab coat, safety glasses with side shields, N95 or higher respiratorLevel C[3]
Preparing solutions Double nitrile gloves, lab coat, safety goggles, chemical fume hoodLevel D (in hood)[3]
Administering to cell cultures or animals Nitrile gloves, lab coat, safety glassesLevel D[3]
Spill cleanup Double nitrile gloves, disposable gown, safety goggles, N95 or higher respiratorLevel C

A standard PPE kit for handling this compound should include a disposable gown, shoe covers, nitrile gloves, a KN95 mask, and safety goggles. Always ensure that safety showers and eyewash stations are accessible when working with this compound.

Handling and Operational Plan

This compound is a small molecule compound intended for research use only. It should be stored as a powder at -20°C for long-term stability.

The following diagram outlines the standard procedure for handling this compound from receipt to disposal.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Cleanup and Disposal a Receive and Log this compound b Store at -20°C a->b Check integrity c Review SDS and Protocols b->c d Don Appropriate PPE c->d e Weigh Solid Compound in Fume Hood d->e f Prepare Stock Solution e->f g Perform Experiment f->g h Decontaminate Surfaces g->h i Segregate Waste h->i j Dispose of Waste per Guidelines i->j

Standard operational workflow for this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste. Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Container Disposal Procedure
Solid Waste (Gloves, weigh boats, pipette tips)Labeled, sealed hazardous waste bagPlace in a designated hazardous waste container for incineration at an approved facility.
Liquid Waste (Unused solutions, contaminated media)Labeled, sealed hazardous waste container (glass or polyethylene)Arrange for pickup by a certified chemical waste disposal service. Do not pour down the drain.
Sharps (Needles, scalpels)Puncture-proof sharps containerDispose of through the institutional hazardous sharps waste stream.

The following diagram illustrates the decision-making process for the proper disposal of this compound-contaminated materials.

G start Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_bin Dispose in Sharps Container is_sharp->sharps_bin Yes liquid_waste Dispose in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Dispose in Solid Hazardous Waste Bag is_liquid->solid_waste No end Waste Securely Stored for Pickup sharps_bin->end liquid_waste->end solid_waste->end

Decision tree for this compound waste disposal.

Emergency Procedures

In case of accidental exposure, follow these immediate first-aid measures and seek medical attention.

Exposure Type First Aid Protocol
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.
Ingestion Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

For any significant spill, evacuate the area, secure the location, and contact the institutional Environmental Health and Safety (EHS) office for guidance on cleanup and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.